Product packaging for Photo-DL-lysine-d2(Cat. No.:)

Photo-DL-lysine-d2

Katalognummer: B12364793
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: UQYHYAIQUDDSLT-SMZGMGDZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Photo-DL-lysine-d2 is a useful research compound. Its molecular formula is C6H12N4O2 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N4O2 B12364793 Photo-DL-lysine-d2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C6H12N4O2

Molekulargewicht

174.20 g/mol

IUPAC-Name

2-amino-4-[3-[amino(dideuterio)methyl]diazirin-3-yl]butanoic acid

InChI

InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/i3D2

InChI-Schlüssel

UQYHYAIQUDDSLT-SMZGMGDZSA-N

Isomerische SMILES

[2H]C([2H])(C1(N=N1)CCC(C(=O)O)N)N

Kanonische SMILES

C(CC1(N=N1)CN)C(C(=O)O)N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to Photo-DL-lysine-d2: Mechanism and Application in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photo-DL-lysine-d2 is a powerful tool in chemical biology and proteomics for the elucidation of protein-protein interactions (PPIs) in their native cellular environment. As a deuterium-labeled, photo-reactive analog of the essential amino acid lysine, it can be metabolically incorporated into proteins. Upon activation with UV light, it forms covalent crosslinks with interacting biomolecules, permanently capturing even transient and weak interactions. This guide provides a comprehensive overview of this compound, its mechanism of action, detailed experimental protocols for its application, and quantitative data from seminal studies. Particular focus is given to its use in identifying the "readers" and "erasers" of histone post-translational modifications (PTMs), a critical area of research in epigenetics and drug development.

Introduction to this compound

This compound is a synthetic amino acid designed for in-vivo photo-crosslinking studies. It possesses three key features:

  • Lysine Backbone: Allows for recognition and incorporation by the cell's natural translational machinery in place of endogenous lysine.

  • Diazirine Moiety: A compact, highly efficient photo-reactive group that, upon UV irradiation, forms a highly reactive carbene intermediate capable of forming covalent bonds with a wide range of amino acid side chains in close proximity.

  • Deuterium Labeling: The inclusion of two deuterium atoms enhances its metabolic stability and provides a distinct isotopic signature, which can aid in quantitative mass spectrometry analysis by minimizing background noise.

The primary application of this compound is in the identification of direct and transient protein-protein interactions within living cells, a technique often referred to as photo-affinity labeling or proximity-based crosslinking.

Mechanism of Action

The utility of this compound is centered on the photo-activation of its diazirine group. The process can be summarized in the following steps:

  • Metabolic Incorporation: Cells cultured in lysine-deficient media supplemented with this compound will incorporate it into newly synthesized proteins.

  • Photo-activation: Upon exposure to long-wave UV light (typically around 365 nm), the diazirine ring absorbs energy and ejects nitrogen gas (N₂).

  • Intermediate Formation: This leads to the formation of a highly reactive and short-lived carbene intermediate.

  • Covalent Crosslinking: The carbene intermediate rapidly inserts into nearby C-H, N-H, or O-H bonds of interacting proteins, forming a stable covalent crosslink.

This process effectively "freezes" protein complexes at a specific moment in time, allowing for their subsequent isolation and identification.

Mechanism_of_Action A This compound (Incorporated into Protein A) C UV Light (365 nm) B Protein B (Interacting Partner) F Covalent Crosslink (Protein A - Protein B) E Reactive Carbene Intermediate on Protein A C->E Activation D Nitrogen (N₂) Ejection E->D generates E->F Reacts with Protein B Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Crosslinking & Lysis cluster_proteomics Proteomic Analysis A Plate Cells B Starve in Lysine-Free Medium A->B C Label with this compound B->C D Wash with PBS C->D E UV Irradiation (365 nm) D->E F Cell Lysis E->F G Affinity Purification (Optional) F->G H Protein Digestion (Trypsin) G->H I LC-MS/MS Analysis H->I J Data Analysis I->J Histone_Methylation_Signaling cluster_writers Writers (Methyltransferases) cluster_erasers Erasers (Demethylases) cluster_readers Readers (Binding Proteins) (Identified by Photo-lysine) writer e.g., SETD1A/COMPASS histone Histone H3 writer->histone Adds Methyl Groups eraser e.g., KDM5B/JARID1B h3k4me3 H3K4me3 eraser->h3k4me3 Removes Methyl Groups reader1 SPIN1 transcription Transcriptional Activation reader1->transcription reader2 ING2 reader2->transcription reader3 TAF3 reader3->transcription histone->h3k4me3 becomes h3k4me3->eraser h3k4me3->reader1 recruits h3k4me3->reader2 recruits h3k4me3->reader3 recruits

The Principle of Photo-DL-lysine-d2 Photo-Cross-Linking: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Photo-DL-lysine-d2 in photo-cross-linking studies. Designed for researchers and professionals in drug development and the life sciences, this document details the underlying chemistry, experimental protocols, and data analysis workflows for identifying and characterizing protein-protein interactions.

Core Principle of this compound Photo-Cross-Linking

Photo-DL-lysine is a synthetic amino acid analog of the natural amino acid lysine.[1][2] It is engineered to incorporate a diazirine moiety, a small, stable functional group that can be photo-activated.[3][4] The "DL" designation indicates a racemic mixture of D and L isomers, while "-d2" signifies the presence of two deuterium atoms, which serve as an isotopic label for mass spectrometry-based analysis.[5]

The fundamental principle of photo-cross-linking with this compound involves three key stages:

  • Metabolic Incorporation: Due to its structural similarity to natural lysine, Photo-DL-lysine is recognized by the cell's translational machinery and incorporated into newly synthesized proteins in place of lysine. This process effectively transforms proteins into photoreactive probes within their native cellular environment.

  • Photo-activation: Upon exposure to long-wave ultraviolet (UV) light, typically in the range of 350-370 nm, the diazirine ring in the side chain of the incorporated Photo-DL-lysine absorbs energy and undergoes photolysis. This process releases a molecule of nitrogen gas (N₂) and generates a highly reactive and short-lived carbene intermediate.

  • Covalent Cross-Linking: The carbene intermediate is highly reactive and can rapidly and non-selectively insert into neighboring chemical bonds, including C-H, N-H, and O-H bonds of interacting biomolecules (e.g., proteins, nucleic acids) that are in close proximity. This results in the formation of a stable, covalent bond, effectively "trapping" transient and stable protein-protein interactions.

The use of the deuterated form, this compound, introduces a specific mass shift in the cross-linked peptides, which facilitates their identification and quantification in complex mixtures during mass spectrometry analysis.

Quantitative Data and Key Parameters

The efficiency and success of photo-cross-linking experiments are dependent on several key parameters. The following tables summarize critical quantitative data for the application of diazirine-based photo-cross-linkers.

ParameterValueNotes
Activation Wavelength 350 - 370 nmLong-wave UV light minimizes damage to biological molecules.
Reactive Intermediate CarbeneA highly reactive species with a short lifetime.
Cross-Linking Radius ~3-4 ÅThe effective distance for covalent bond formation by the carbene intermediate.
Incorporation Rate 4% - 40%The efficiency of metabolic incorporation can vary depending on cell type and experimental conditions.

Table 1: Key Parameters for this compound Photo-Cross-Linking

ParameterRecommended SettingSource
UV Lamp Type Mercury vapor lamp or LED array
Wavelength 365 nm
Energy Output 5-15 W
Distance from Sample 1-5 cm
Irradiation Time 5-15 minutes

Table 2: Recommended UV Irradiation Parameters for In-Cell Cross-Linking

ParameterDescriptionMass Shift (Da)
Deuterium Labeling (-d2) Introduction of two deuterium atoms in the Photo-lysine molecule.+2.014

Table 3: Isotopic Labeling for Mass Spectrometry

Experimental Protocols

This section provides detailed methodologies for the key experimental stages of a this compound photo-cross-linking workflow.

Metabolic Labeling of Mammalian Cells
  • Cell Culture Preparation: Culture mammalian cells to approximately 70-80% confluency in standard growth medium.

  • Amino Acid Starvation: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Replace the standard medium with lysine-free DMEM supplemented with 10% dialyzed fetal bovine serum. Incubate the cells for 1-2 hours to deplete intracellular lysine pools.

  • This compound Incorporation: Add this compound to the lysine-free medium to a final concentration of 1-4 mM.

  • Incubation: Incubate the cells for 12-24 hours to allow for the incorporation of the photo-amino acid into newly synthesized proteins.

In-Cell UV Photo-Cross-Linking
  • Cell Preparation: After the incubation period, wash the cells twice with ice-cold PBS to remove excess unincorporated this compound.

  • UV Irradiation: Place the cell culture plate on ice and irradiate with a 365 nm UV lamp (e.g., Stratalinker® or equivalent) at a distance of 1-5 cm for 5-15 minutes. Ensure the lid of the culture dish is removed to allow for direct UV exposure.

Cell Lysis and Protein Extraction
  • Cell Lysis: Following UV irradiation, immediately lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Protein Solubilization: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein fraction.

Enrichment of Cross-Linked Protein Complexes

Enrichment of cross-linked species is often necessary due to their low abundance.

  • Affinity Purification (for tagged bait proteins): If a specific protein of interest is tagged (e.g., with a FLAG or HA tag), use antibody-conjugated beads to immunoprecipitate the bait protein and its cross-linked partners.

  • Size Exclusion Chromatography (SEC): Separate proteins based on size. Cross-linked complexes will have a higher molecular weight and will elute earlier than non-cross-linked proteins.

  • Strong Cation Exchange (SCX) Chromatography: This method separates peptides based on charge. Cross-linked peptides often have a higher charge state and can be effectively enriched using SCX.

Mass Spectrometry Analysis
  • In-gel or In-solution Digestion: The enriched protein sample is typically resolved by SDS-PAGE, and the high-molecular-weight cross-linked bands are excised. Alternatively, in-solution digestion can be performed. The proteins are then reduced, alkylated, and digested with a protease such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database using specialized software (e.g., xQuest, pLink, or MeroX) that can identify cross-linked peptides. The presence of the deuterium label in this compound will result in a characteristic mass shift in the peptide fragments, aiding in the confident identification of cross-linked species.

Visualizations: Diagrams of Principles and Workflows

The following diagrams, created using the DOT language, illustrate the core concepts and workflows described in this guide.

G cluster_0 Core Principle of Photo-Cross-Linking A 1. Metabolic Incorporation This compound is incorporated into proteins B 2. Photo-activation UV light (350-370 nm) generates a reactive carbene A->B Exposure to UV Light C 3. Covalent Cross-Linking Formation of a stable bond with interacting proteins B->C Carbene Insertion

Figure 1: The three-stage principle of this compound photo-cross-linking.

G cluster_1 Experimental Workflow MetabolicLabeling Metabolic Labeling with This compound UVIrradiation In-Cell UV Cross-Linking (365 nm) MetabolicLabeling->UVIrradiation CellLysis Cell Lysis and Protein Extraction UVIrradiation->CellLysis Enrichment Enrichment of Cross-Linked Complexes CellLysis->Enrichment MassSpec Mass Spectrometry (LC-MS/MS) Enrichment->MassSpec DataAnalysis Data Analysis and Interaction Mapping MassSpec->DataAnalysis

Figure 2: A generalized experimental workflow for a photo-cross-linking study.

G cluster_2 Application Example: Mapping the mTOR Signaling Pathway mTOR mTOR mTORC1 mTORC1 Complex mTOR->mTORC1 Raptor Raptor Raptor->mTORC1 mLST8 mLST8 mLST8->mTORC1 PRAS40 PRAS40 PRAS40->mTORC1 DEPTOR DEPTOR DEPTOR->mTORC1 S6K1 S6K1 mTORC1->S6K1 Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation

Figure 3: A simplified representation of the mTORC1 signaling complex. This compound can be used to identify direct interactions between mTOR and its binding partners within the complex.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Photo-DL-lysine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Photo-DL-lysine-d2, a deuterated, photo-reactive amino acid analog designed for the investigation of protein-protein interactions. This document outlines a plausible synthetic route, details its chemical properties, and presents a thorough experimental protocol for its application in photo-crosslinking studies.

Introduction

This compound is a specialized chemical tool used in proteomics and chemical biology to identify and map protein-protein interactions in living cells.[1][2] It is a derivative of the essential amino acid lysine, featuring two key modifications:

  • A diazirine ring incorporated into the side chain. This moiety is photo-activatable; upon exposure to long-wave UV light, it forms a highly reactive carbene that can covalently bond with nearby molecules, effectively "trapping" interacting proteins.[3][4][5]

  • Deuterium labeling on the lysine backbone. The inclusion of two deuterium atoms provides a distinct mass shift, making it a valuable internal standard for quantitative mass spectrometry-based proteomics, such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).

By metabolically incorporating this compound into proteins, researchers can capture both stable and transient protein interactions within their native cellular context. This approach is particularly powerful for elucidating the interactomes of proteins that are regulated by post-translational modifications of lysine residues.

Synthesis of this compound

While the precise, proprietary synthesis methods of commercial suppliers are not publicly available, a plausible synthetic route can be devised based on established organic chemistry principles for diazirine formation and the availability of deuterated starting materials. The proposed multi-step synthesis starts from commercially available L-lysine-4,4,5,5-d4. A racemization step is included to yield the DL-lysine form.

Proposed Synthetic Pathway:

A potential synthetic route involves the protection of the amino groups of DL-lysine-4,4-d2, followed by the conversion of the side-chain amine to a ketone, which is then transformed into a diazirine.

Logical Flow of Synthesis:

G cluster_0 Starting Material and Protection cluster_1 Side Chain Modification cluster_2 Diazirine Formation cluster_3 Final Deprotection A DL-Lysine-4,4-d2 B Protection of α- and ε-amino groups A->B e.g., Boc or Fmoc protection C Selective deprotection of ε-amino group B->C D Oxidation to ketone C->D E Reaction with ammonia and an aminating agent D->E F Oxidation of diaziridine to diazirine E->F e.g., I2/Et3N or Ag2O G Removal of protecting groups F->G H This compound G->H e.g., TFA

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Racemization of L-lysine-4,4-d2: L-lysine-4,4-d2 can be racemized to DL-lysine-4,4-d2 under acidic conditions at elevated temperatures.

  • Protection of Amino Groups: The α- and ε-amino groups of DL-lysine-4,4-d2 are protected, for example, with Boc (di-tert-butyl dicarbonate) or Fmoc (9-fluorenylmethyloxycarbonyl chloride) protecting groups.

  • Selective Deprotection: The ε-amino group is selectively deprotected, leaving the α-amino group protected.

  • Oxidation to Ketone: The deprotected ε-amino group is converted to a ketone.

  • Diaziridine Formation: The ketone is reacted with ammonia and an aminating agent like hydroxylamine-O-sulfonic acid to form a diaziridine intermediate.

  • Oxidation to Diazirine: The diaziridine is oxidized to the final diazirine using a mild oxidizing agent such as iodine in the presence of triethylamine or silver oxide.

  • Deprotection: The remaining protecting group on the α-amino group is removed using an appropriate deprotection agent (e.g., trifluoroacetic acid for Boc) to yield the final product, this compound.

  • Purification: The final product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Chemical Properties

PropertyExpected Value / Characteristics
Molecular Formula C₆H₁₀D₂N₄O₂
Molecular Weight Approximately 172.20 g/mol
Appearance Expected to be a white to off-white solid.
Solubility Expected to be soluble in water and polar organic solvents, similar to other amino acids.
Spectroscopic Data ¹H NMR: Resonances corresponding to the lysine backbone, with the absence of signals at the 4-position due to deuteration. ¹³C NMR: Signals for the carbon backbone and the diazirine carbon. Mass Spectrometry: A distinct molecular ion peak corresponding to its calculated mass.
Photo-activation λmax Approximately 330-370 nm.

Experimental Protocols for Application

The primary application of this compound is in photo-crosslinking experiments to identify protein-protein interactions. A general workflow for such an experiment is outlined below.

Experimental Workflow Diagram:

G A 1. Metabolic Labeling B 2. Cell Lysis and Protein Extraction A->B C 3. UV Crosslinking B->C D 4. Protein Denaturation and Digestion C->D E 5. Enrichment of Crosslinked Peptides (Optional) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis and Interaction Mapping F->G

Caption: General workflow for photo-crosslinking proteomics.

Detailed Protocol:

  • Metabolic Labeling of Cells:

    • Culture cells in lysine-free medium supplemented with this compound. The optimal concentration and labeling time should be determined empirically for each cell line and experimental setup.

    • A common starting point is a concentration range of 0.1 to 1 mM for 12-24 hours.

  • UV Crosslinking:

    • After metabolic labeling, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess unincorporated amino acid.

    • Expose the cells to long-wave UV light (typically 350-365 nm) to activate the diazirine group.

    • The duration and intensity of UV exposure are critical parameters that need to be optimized to maximize crosslinking efficiency while minimizing cellular damage. A typical starting point is 5-15 minutes of irradiation.

  • Cell Lysis and Protein Extraction:

    • Lyse the crosslinked cells using a suitable lysis buffer containing detergents and protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Protein Digestion:

    • Denature the proteins in the lysate (e.g., using urea or SDS).

    • Reduce and alkylate the cysteine residues.

    • Digest the proteins into peptides using a protease such as trypsin.

  • Enrichment of Crosslinked Peptides (Optional but Recommended):

    • Crosslinked peptides are often low in abundance. Enrichment can be performed using techniques like size-exclusion chromatography (SEC) to separate the larger crosslinked peptides from smaller, linear peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer should be operated in a data-dependent acquisition mode to acquire fragmentation spectra of the peptides.

  • Data Analysis:

    • Use specialized software (e.g., pLink, MaxQuant with crosslinking search capabilities) to identify the crosslinked peptides from the complex MS/MS data.

    • The software will search for pairs of peptides linked by the mass of the photo-lysine residue (minus the mass of N₂ lost during photoactivation) and considering the mass shift from the deuterium label.

    • The identified crosslinks provide distance constraints that can be used to map protein-protein interaction interfaces and model the topology of protein complexes.

Conclusion

This compound is a sophisticated tool for the study of protein-protein interactions in their native cellular environment. Its unique combination of a photo-activatable crosslinking group and a stable isotope label allows for the capture of transient interactions and their quantitative analysis. While its synthesis is complex, its application in well-designed proteomics experiments can yield invaluable insights into the intricate networks that govern cellular processes, making it an essential reagent for researchers in molecular biology, drug discovery, and systems biology.

References

An In-depth Technical Guide to Diazirine-Based Photo-Reactive Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazirine-based photo-reactive amino acids are powerful tools in chemical biology and drug discovery, enabling the study of biomolecular interactions with high spatial and temporal resolution.[1][2] These synthetic amino acid analogs are designed to be incorporated into proteins and, upon photoactivation, form highly reactive carbene intermediates that covalently crosslink with interacting molecules in close proximity.[1][3][4] This "freezes" transient and stable interactions, allowing for their capture and subsequent analysis. Their small size and efficient photoactivation with long-wave UV light (330-370 nm) minimize perturbation to biological systems, making them superior to older photo-reactive moieties like aryl azides and benzophenones. This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of diazirine-based photo-reactive amino acids.

Core Principles and Mechanism of Action

The utility of diazirine-based photo-reactive amino acids stems from the unique photochemistry of the diazirine ring, a three-membered ring containing two nitrogen atoms. Upon irradiation with UV light, typically between 330 and 370 nm, the diazirine ring loses a molecule of nitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate. This carbene can then non-selectively insert into neighboring C-H, N-H, and O-H bonds of interacting proteins, nucleic acids, or small molecules, forming a stable covalent bond.

Recent studies have revealed a more complex, two-step mechanism for alkyl diazirines. Upon photolysis, the diazirine can first isomerize into a more stable, linear diazo intermediate. This diazo species can then either lose nitrogen to form the carbene or, particularly in acidic environments, become protonated to a diazonium species which acts as an alkylating agent. This alternative pathway leads to a preferential labeling of acidic amino acid residues such as aspartic acid and glutamic acid. Understanding this dual reactivity is crucial for the design and interpretation of experiments.

Aryl diazirines, particularly trifluoromethylphenyl diazirines, tend to react primarily through the carbene intermediate, offering broader reactivity. The choice between an alkyl and aryl diazirine can therefore influence the types of interactions captured.

Applications in Research and Drug Development

The ability to covalently trap molecular interactions in their native environment makes diazirine-based photo-reactive amino acids invaluable for a range of applications:

  • Mapping Protein-Protein Interactions (PPIs): By incorporating a photo-reactive amino acid into a protein of interest, researchers can identify its direct and transient binding partners within a cellular context.

  • Target Identification for Small Molecules: In drug discovery, a diazirine moiety can be incorporated into a bioactive small molecule (photoaffinity labeling). Upon binding to its protein target, photoactivation covalently links the molecule to its receptor, enabling its identification and isolation from complex biological mixtures.

  • Binding Site Elucidation: The short-lived nature of the carbene intermediate ensures that crosslinking occurs only at or very near the binding site, providing high-resolution information about the ligand-protein interface.

  • Structural Biology: The distance constraints obtained from crosslinking experiments can be used to supplement data from other structural biology techniques like X-ray crystallography and NMR.

Quantitative Data Summary

The efficiency and specificity of crosslinking are critical parameters in experiments using diazirine-based photo-reactive amino acids. The following tables summarize key quantitative data gathered from the literature.

ParameterValue/RangeNotesSource(s)
Activation Wavelength 330 - 370 nmLong-wave UV minimizes damage to biological samples.
Carbene Half-life NanosecondsEnsures crosslinking is highly localized to the binding site.
Crosslinking Efficiency 5 - 99%Highly variable depending on the probe, target, and experimental conditions. Photo-crosslinking of small molecules to beads has shown efficiencies between 15% and 99%. Photo-crosslinking to protein targets in complex mixtures can be lower, around 5-10%.
Irradiation Time 1 - 2 minutesOptimal time depends on the light source intensity and distance to the sample. An ideal combination of 100 mW/cm² for 2 minutes has been reported for preferential reaction with polar residues.
Amino Acid ResidueReactivity Preference (Alkyl Diazirines)NotesSource(s)
Aspartic Acid (Asp) HighPreferential labeling due to the diazo intermediate pathway.
Glutamic Acid (Glu) HighPreferential labeling due to the diazo intermediate pathway.
Tyrosine (Tyr) ModerateCan be targeted under optimized irradiation conditions.
Cysteine (Cys) High (Aryl Diazirines)Aryl diazirines show high reactivity with cysteine.
Other Residues BroadThe carbene intermediate can react non-selectively with various C-H, N-H, and O-H bonds.

Experimental Protocols

Incorporation of Photo-Reactive Amino Acids into Proteins

There are two primary strategies for incorporating diazirine-based amino acids into proteins:

  • Site-Specific Incorporation: This is typically achieved through solid-phase peptide synthesis (SPPS) for smaller peptides or by using amber suppression codon technology in cellular expression systems. This allows for precise placement of the photo-crosslinker at a desired position.

  • Global Incorporation: For studying global interaction networks, analogs like photo-leucine or photo-methionine can be added to cell culture media that lacks the natural amino acid. The cellular protein synthesis machinery will then incorporate the photo-reactive analog in place of its natural counterpart throughout the proteome.

Detailed Protocol for Global Incorporation:

  • Cell Culture: Culture cells in standard growth medium to the desired confluency.

  • Starvation: Replace the standard medium with a medium lacking the natural amino acid to be substituted (e.g., leucine-free DMEM). Incubate for a period to deplete the intracellular pool of the natural amino acid.

  • Labeling: Add the diazirine-containing amino acid analog (e.g., photo-leucine) to the starvation medium at an optimized concentration. The optimal concentration should be determined empirically to ensure sufficient incorporation without causing cytotoxicity.

  • Incubation: Incubate the cells for a sufficient period to allow for protein synthesis and incorporation of the photo-reactive amino acid.

  • Harvesting: Wash the cells with PBS and proceed to the photo-crosslinking step.

Photo-Crosslinking Procedure

Materials:

  • UV lamp with an output centered around 350-365 nm.

  • Samples containing the photo-reactive amino acid-labeled protein and its potential binding partners.

  • Ice or a cooling block.

Protocol:

  • Sample Preparation: Prepare the protein sample in a suitable buffer. If working with live cells, they can be irradiated directly in the culture dish.

  • Irradiation: Place the sample on ice or a cooling block to minimize heat-induced artifacts. Position the UV lamp at a fixed distance from the sample (e.g., ~6 cm for a 1000W Hg(Xe) lamp).

  • UV Activation: Irradiate the sample with UV light (350-365 nm) for a predetermined optimal time (e.g., 1-2 minutes). A non-irradiated sample should be kept as a negative control.

  • Quenching (Optional): The reaction is typically self-quenching as the reactive species are short-lived.

  • Analysis: The crosslinked products can now be analyzed by various techniques, such as SDS-PAGE, Western blotting, or mass spectrometry.

Analysis of Crosslinked Products by Mass Spectrometry

Protocol Outline:

  • Protein Digestion: The crosslinked protein mixture is typically denatured, reduced, alkylated, and then digested into smaller peptides using a protease like trypsin.

  • Enrichment (Optional): If the photo-reactive amino acid contains a bioorthogonal handle (e.g., an alkyne), the crosslinked peptides can be enriched using click chemistry to attach a biotin tag, followed by affinity purification.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: Specialized software is used to identify the crosslinked peptides. This involves searching the MS/MS data for pairs of peptides that are linked by the mass of the crosslinker. Different fragmentation methods like HCD, CID, and ETD can be optimized for better identification of cross-linked peptides.

Visualizations

Photoactivation_Mechanism cluster_0 Photoactivation Diazirine Diazirine Diazo_Intermediate Diazo_Intermediate Diazirine->Diazo_Intermediate hv (350 nm) Carbene Carbene Crosslinked_Product Crosslinked_Product Carbene->Crosslinked_Product Insertion into X-H Diazo_Intermediate->Carbene -N2 Diazo_Intermediate->Crosslinked_Product +H+, Alkylation of Acidic Residues

Caption: Mechanism of diazirine photo-activation.

Experimental_Workflow cluster_1 Photoaffinity Labeling Workflow Incorporate_PRAA 1. Incorporate Photo-Reactive Amino Acid (PRAA) Incubate 2. Incubate with Potential Interactors Incorporate_PRAA->Incubate UV_Activation 3. UV Activation (350 nm) Incubate->UV_Activation Covalent_Crosslinking 4. Covalent Crosslinking UV_Activation->Covalent_Crosslinking Analysis 5. Analysis Covalent_Crosslinking->Analysis SDS_PAGE SDS-PAGE / Western Blot Analysis->SDS_PAGE Mass_Spectrometry Mass Spectrometry Analysis->Mass_Spectrometry

Caption: General experimental workflow for photoaffinity labeling.

References

The Role of Deuterium Labeling in Photo-DL-lysine-d2: A Technical Guide for Advanced Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide explores the critical role of deuterium labeling in Photo-DL-lysine-d2, a powerful tool for researchers, scientists, and drug development professionals engaged in cutting-edge proteomics and drug discovery. We will delve into the core principles of photo-crosslinking, the utility of stable isotope labeling in quantitative mass spectrometry, and provide detailed experimental insights.

Core Concepts: Photo-Reactive Crosslinking and Isotope Dilution Mass Spectrometry

Photo-DL-lysine is a synthetic amino acid analog designed to elucidate protein-protein interactions.[1][2] It incorporates a photo-reactive diazirine moiety on the lysine side chain.[1] When exposed to ultraviolet (UV) light, the diazirine forms a highly reactive carbene intermediate that can covalently bond with interacting proteins in close proximity. This process, known as photo-crosslinking, effectively "freezes" transient or weak protein-protein interactions, allowing for their subsequent identification and characterization.

The introduction of deuterium atoms to create this compound serves a distinct yet complementary purpose. The primary role of this isotopic labeling is not to alter the photo-crosslinking process itself, but to serve as a stable isotope-labeled (SIL) internal standard for highly accurate and precise quantification in mass spectrometry-based proteomics.[3][4] This technique, known as isotope dilution mass spectrometry (IDMS), is considered the "gold standard" for quantitative bioanalysis.

The key principle of IDMS is the addition of a known quantity of the deuterium-labeled analyte (in this case, a peptide containing this compound) into a sample at an early stage of preparation. Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same sample processing variations, such as sample loss, digestion inefficiencies, and ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the signal from the endogenous "light" peptide to the "heavy" deuterated standard, precise quantification can be achieved, correcting for experimental variability.

Data Presentation: Quantitative Parameters

The following tables summarize the key quantitative attributes and applications of Photo-DL-lysine and its deuterated counterpart.

ParameterPhoto-DL-lysineThis compoundRationale
Primary Function Photo-crosslinking agent to capture interacting proteins.Internal standard for quantitative mass spectrometry.The diazirine moiety enables UV-induced crosslinking, while the deuterium label provides a mass shift for ratiometric analysis.
Isotopic Purity Natural isotopic abundance.High isotopic enrichment (typically >98%).High purity of the deuterated standard is crucial to prevent interference with the quantification of the natural analyte.
Mass Shift N/A+2 Da (or more, depending on the number of deuterium atoms).The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Application Identification of protein-protein interactions, mapping interaction interfaces.Accurate quantification of crosslinked peptides, pharmacokinetic studies.The ability to "capture" interactions is qualitative, while the use of the d2 version provides quantitative data.

Experimental Protocols

This section provides a representative workflow for a photo-crosslinking experiment using Photo-DL-lysine for interaction capture and this compound for quantification. Note that specific parameters should be optimized for your experimental system.

Cell Culture and Labeling with Photo-DL-lysine
  • Cell Culture: Culture mammalian cells (e.g., HEK293T, HeLa) in lysine-free DMEM supplemented with 10% dialyzed fetal bovine serum.

  • Labeling: When cells reach 70-80% confluency, replace the medium with lysine-free medium containing Photo-DL-lysine at a final concentration of 0.5-1 mM. For SILAC (Stable Isotope Labeling with Amino acids in Cell culture) experiments, one cell population can be grown with "light" Photo-DL-lysine and another with a "heavy" version, though the primary use of this compound is as a post-lysis spike-in standard.

  • Incubation: Incubate the cells for 12-24 hours to allow for the incorporation of the photo-reactive amino acid into the cellular proteome.

In Vivo Photo-Crosslinking
  • Preparation: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess unincorporated Photo-DL-lysine.

  • UV Irradiation: Place the cells on ice and irradiate with UV light (typically 365 nm) for 15-30 minutes. The optimal irradiation time and distance from the UV source should be empirically determined.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

Protein Enrichment and Digestion
  • Enrichment (Optional): If a specific protein of interest is being studied, perform immunoprecipitation to enrich for the protein and its crosslinked partners.

  • Sample Preparation: Precipitate the proteins from the cell lysate using methods such as acetone or TCA precipitation.

  • Spike-in Standard: Resuspend the protein pellet and add a known amount of a purified protein or peptide mixture that has been prepared with this compound. This will serve as the internal standard for quantification.

  • Digestion: Reduce the disulfide bonds with DTT and alkylate with iodoacetamide. Digest the proteins into peptides using a protease such as trypsin.

Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Data Analysis: Use specialized software to identify the crosslinked peptides and quantify the relative abundance of the "light" (from the experiment) and "heavy" (from the standard) peptides.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the Graphviz DOT language, illustrate the conceptual workflow of a photo-crosslinking experiment and the general principle of identifying protein-protein interactions.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Photo-Crosslinking cluster_processing Sample Processing cluster_analysis Analysis A Cells in Lysine-Free Medium B Add Photo-DL-lysine A->B Incubate 12-24h C UV Irradiation (365 nm) B->C D Cell Lysis C->D E Spike-in this compound Standard D->E F Protein Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis G->H I Protein Interaction Network H->I

Caption: Experimental workflow for photo-crosslinking proteomics.

interaction_pathway Protein_A Protein A (with Photo-Lysine) Protein_B Interacting Protein B Protein_A->Protein_B Interaction Covalent_Bond Covalent Crosslink Protein_A->Covalent_Bond Protein_C Non-Interacting Protein C UV_Light UV Light (365 nm) Covalent_Bond->Protein_B

Caption: Principle of photo-crosslinking for interaction capture.

References

Discovering Novel Protein Interactions with Photo-DL-lysine-d2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Photo-DL-lysine-d2, a photo-activatable, deuterium-labeled amino acid, in the discovery and characterization of novel protein-protein interactions (PPIs). This powerful tool, combined with modern mass spectrometry-based proteomics, enables the capture of transient and weak interactions in a cellular context, providing invaluable insights for basic research and drug development.

Introduction to Photo-Affinity Cross-linking

The study of protein-protein interactions is fundamental to understanding cellular processes.[1][2] Traditional methods for studying PPIs, such as yeast two-hybrid screens and affinity purification-mass spectrometry (AP-MS), can be limited in their ability to capture transient or weak interactions that are often critical in dynamic cellular signaling. Photo-affinity cross-linking has emerged as a powerful technique to overcome these limitations by covalently trapping interacting proteins in situ.[3]

Photo-reactive amino acids, such as Photo-lysine, are designed with a diazirine moiety that, upon UV irradiation, generates a highly reactive carbene intermediate. This intermediate rapidly and non-specifically forms covalent bonds with molecules in its immediate vicinity, effectively "freezing" interactions for subsequent analysis.[4] The use of a lysine analog is particularly advantageous due to the high abundance of lysine residues on protein surfaces and their frequent involvement in protein-protein interfaces.

The Role of this compound

This compound is a specialized version of photo-lysine that incorporates two deuterium atoms. This isotopic labeling is key for quantitative proteomics workflows. In a typical experiment, two cell populations are cultured, one with the standard "light" Photo-DL-lysine and the other with the "heavy" this compound. This allows for the direct comparison of protein interactions under different conditions (e.g., drug treatment vs. control) within a single mass spectrometry run, improving the accuracy and reliability of quantification.

Experimental Workflow for Novel PPI Discovery

The following is a generalized workflow for the discovery of novel protein interactions using this compound.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking_lysis Cross-linking & Lysis cluster_purification_digestion Purification & Digestion cluster_ms_analysis MS Analysis & Data Processing A Cells cultured in lysine-free medium B Supplement with 'light' Photo-DL-lysine A->B C Supplement with 'heavy' this compound A->C D UV Irradiation (365 nm) to induce cross-linking B->D C->D E Cell Lysis and Protein Extraction D->E F Affinity Purification of Bait Protein (e.g., via antibody) E->F G SDS-PAGE separation F->G H In-gel Trypsin Digestion G->H I LC-MS/MS Analysis H->I J Database Search & Protein Identification I->J K Quantitative Analysis of 'light' vs 'heavy' peptides J->K

Caption: General experimental workflow for PPI discovery using this compound.
Detailed Experimental Protocols

3.1.1. Cell Culture and Metabolic Labeling

  • Cell Seeding: Plate mammalian cells (e.g., HEK293T, HeLa) in standard growth medium and allow them to adhere and reach approximately 70-80% confluency.

  • Lysine Depletion: Gently wash the cells twice with phosphate-buffered saline (PBS). Replace the standard medium with lysine-free DMEM supplemented with 10% dialyzed fetal bovine serum and other necessary supplements. Incubate for 1-2 hours to deplete endogenous lysine pools.

  • Metabolic Labeling: For the "light" condition, supplement the lysine-free medium with Photo-DL-lysine to a final concentration of 200-400 µM. For the "heavy" condition, supplement with this compound at the same concentration. Incubate the cells for 12-24 hours to allow for incorporation of the photo-amino acid into the proteome.

3.1.2. In Vivo Photo-Cross-linking and Cell Lysis

  • Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove excess photo-amino acid.

  • UV Irradiation: Place the culture plates on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal duration and intensity of UV exposure should be empirically determined.

  • Cell Lysis: Scrape the cells in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the cross-linked protein complexes.

3.1.3. Affinity Purification and Sample Preparation for Mass Spectrometry

  • Bait Protein Immunoprecipitation: Incubate the clarified lysate with an antibody specific to the "bait" protein of interest, which has been pre-conjugated to protein A/G magnetic beads. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.

  • Elution and SDS-PAGE: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins on a 4-12% Bis-Tris gel.

  • In-gel Digestion: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue). Excise the entire lane or specific bands of interest. Destain the gel pieces, reduce the proteins with DTT, and alkylate with iodoacetamide. Digest the proteins overnight with trypsin.

  • Peptide Extraction: Extract the tryptic peptides from the gel pieces using a series of acetonitrile and formic acid washes. Pool the extracts and dry them in a vacuum centrifuge.

3.1.4. LC-MS/MS Analysis and Data Interpretation

  • LC-MS/MS: Reconstitute the dried peptides in a suitable buffer and analyze them using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

  • Database Searching: Search the resulting MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine such as MaxQuant or Proteome Discoverer. Specify the mass shifts corresponding to the photo-lysine and this compound modifications.

  • Quantitative Analysis: The relative abundance of the "light" and "heavy" isotopic pairs of cross-linked peptides is used to determine the change in interaction partners between the two experimental conditions.

Data Presentation: Identifying Novel Histone PTM 'Readers'

Photo-lysine has been successfully used to identify proteins that recognize post-translational modifications (PTMs) on histones, so-called "readers" and "erasers".[1] The following table is a representative example of quantitative data from such an experiment, where a specific histone PTM is the "bait."

Identified ProteinGene NameUniProt IDPeptide CountUnique PeptidesFold Change (PTM vs. WT)p-value
Chromodomain-helicase-DNA-binding protein 1CHD1P2714225188.2<0.001
Bromodomain-containing protein 4BRD4O6088518126.5<0.001
Lysine-specific demethylase 5AKDM5AP29375129-5.8 (Eraser)<0.005
DNA-dependent protein kinase catalytic subunitPRKDCP7852715113.1<0.01
Histone acetyltransferase p300EP300Q0947221164.7<0.001

Visualization of a Signaling Pathway: Histone PTM Recognition

The interactions identified through the this compound workflow can be used to construct or expand upon known signaling pathways. The following diagram illustrates the concept of "reader" and "eraser" proteins interacting with a post-translationally modified (PTM) histone tail.

signaling_pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Histone H3 PTM Lysine PTM (e.g., H3K4me3) Histone->PTM Reader Reader Protein (e.g., BRD4) PTM->Reader Recruitment Eraser Eraser Protein (e.g., KDM5A) PTM->Eraser Recruitment Downstream Downstream Effectors (e.g., Transcriptional Machinery) Reader->Downstream Activation/Repression Eraser->PTM Removal of PTM

Caption: Histone PTM interaction network.

Conclusion

The use of this compound in combination with quantitative proteomics provides a robust and versatile platform for the discovery of novel protein-protein interactions directly within the complex environment of living cells. This approach is particularly powerful for identifying transient and low-affinity interactions that are often missed by other methods. The insights gained from these experiments can significantly advance our understanding of cellular signaling pathways and provide novel targets for therapeutic intervention.

References

Methodological & Application

Application Notes and Protocols for Poly-D-Lysine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Poly-D-lysine is a synthetic, positively charged polymer commonly utilized in cell culture to coat surfaces and enhance cell adhesion. This molecule is the D-enantiomer of poly-lysine and is resistant to enzymatic degradation by cellular proteases, making it a stable substrate for long-term cultures.[1][2][3] Its net positive charge interacts with the negatively charged cell membrane, promoting electrostatic attraction and facilitating the attachment, spreading, and growth of various cell types, particularly neurons and transfected cell lines.[1] Poly-D-lysine is often used in serum-free or reduced-serum conditions to improve cell viability and performance.

It is important to distinguish Poly-D-lysine from Photo-DL-lysine-d2. This compound is a deuterated, photo-reactive amino acid used for capturing protein-protein interactions and serving as an internal standard in quantitative analyses like mass spectrometry. The focus of these application notes is on the use of Poly-D-lysine for cell culture surface coating.

Key Applications

  • Promoting attachment of fastidious cell types, including primary neurons, glial cells, and neuroblastomas.

  • Enhancing adhesion of transfected cell lines.

  • Improving cell attachment and survival in serum-free or low-serum media.

  • Reducing cell detachment during experimental procedures involving multiple washing steps.

Experimental Protocols

Materials
  • Poly-D-Lysine solution (e.g., 0.1 mg/mL stock solution)

  • Sterile tissue culture-grade water or Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium

  • Tissue culture vessels (e.g., plates, flasks, coverslips)

General Protocol for Coating Tissue Culture Vessels with Poly-D-Lysine

This protocol provides a general guideline for coating various culture surfaces. Optimal conditions may vary depending on the cell type and specific experimental requirements.

  • Dilution of Poly-D-Lysine:

    • Prepare a working solution by diluting the Poly-D-Lysine stock solution in sterile tissue culture-grade water or DPBS. A common working concentration is 50 µg/mL. For a 0.1 mg/mL stock, this can be achieved by a 1:2 dilution.

  • Coating the Culture Surface:

    • Add the diluted Poly-D-Lysine solution to the culture vessel, ensuring the entire surface is covered. The recommended volume varies by the type of cultureware (see Table 1).

    • Gently rock the vessel to ensure an even coating.

  • Incubation:

    • Incubate the coated vessel at room temperature for 1 to 2 hours. Some protocols suggest a shorter incubation of 5 minutes.

  • Aspiration and Rinsing:

    • Carefully aspirate the Poly-D-Lysine solution from the vessel.

    • Thoroughly rinse the surface with sterile tissue culture-grade water or DPBS to remove any unbound Poly-D-Lysine, as residual amounts can be toxic to cells. It is recommended to rinse 3-4 times.

  • Drying:

    • Allow the coated surface to dry completely in a laminar flow hood for at least 2 hours before introducing cells and medium.

  • Storage of Coated Vessels:

    • Coated cultureware can be used immediately or stored at 4°C for up to two weeks. Ensure the vessels are sealed or wrapped to maintain sterility.

Data Presentation

Table 1: Recommended Coating Volumes and Cell Seeding Densities

Culture Vessel FormatRecommended Coating Volume (50 µg/mL)Example Cell Seeding Density (Primary Rat Cortical Neurons)
96-well plate100 µL/well55,000 cells/cm²
48-well plate300 µL/well160,000 cells/well
24-well plate500 µL/wellN/A
12-well plate1 mL/wellN/A
6-well plate2 mL/wellN/A
35 mm dish2 mLN/A
60 mm dish5 mLN/A
100 mm dish10 mLN/A

Data compiled from multiple sources.

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for coating a cell culture plate with Poly-D-Lysine.

G cluster_prep Preparation cluster_coating Coating Process cluster_washing Washing and Drying cluster_final Final Steps start Start dilute Dilute Poly-D-Lysine to 50 µg/mL start->dilute add_pdl Add solution to culture vessel dilute->add_pdl incubate Incubate at room temp for 1-2 hours add_pdl->incubate aspirate Aspirate solution incubate->aspirate rinse Rinse 3-4x with sterile water/DPBS aspirate->rinse dry Air dry for at least 2 hours rinse->dry seed_cells Seed cells dry->seed_cells end End seed_cells->end

Caption: Workflow for Coating Cell Culture Surfaces with Poly-D-Lysine.

Signaling Pathways and Logical Relationships

Poly-D-lysine enhances cell adhesion primarily through electrostatic interactions rather than specific receptor-ligand binding that would trigger distinct signaling pathways. The positively charged polymer on the culture surface attracts the negatively charged cell membrane.

G cluster_surface Culture Surface cluster_cell Cell cluster_interaction Interaction cluster_outcome Outcome surface Polystyrene Surface (Net Negative Charge) pdl_coating Poly-D-Lysine Coating (Net Positive Charge) surface->pdl_coating Coating attraction Electrostatic Attraction pdl_coating->attraction cell_membrane Cell Membrane (Net Negative Charge) cell_membrane->attraction adhesion Enhanced Cell Adhesion, Spreading, and Growth attraction->adhesion

Caption: Mechanism of Poly-D-Lysine Mediated Cell Adhesion.

References

Application Notes and Protocols for Photo-DL-lysine-d2 Metabolic Labeling and SILAC Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the combined use of Photo-DL-lysine-d2 metabolic labeling and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics. This powerful methodology enables the identification and quantification of protein-protein interactions in a cellular context.

Introduction

Understanding protein-protein interactions (PPIs) is fundamental to elucidating cellular signaling pathways, protein function, and the mechanisms of disease. The combination of photo-crosslinking and quantitative proteomics offers a robust approach to capture and quantify these interactions within a native cellular environment. This compound is a photo-reactive and stable isotope-labeled amino acid analog that can be metabolically incorporated into proteins.[1][2] Upon activation with UV light, it forms a covalent bond with interacting proteins, thus "trapping" the interaction.[3][4] When coupled with SILAC, a metabolic labeling strategy that uses "heavy" and "light" amino acids to differentiate between cell populations, this technique allows for the precise quantification of interaction partners.[5]

Principle of the Method

The core principle of this combined technique involves three key stages:

  • Metabolic Labeling: Two populations of cells are cultured in specialized SILAC media. One population (the "heavy" sample) is grown in media containing "heavy" isotopes of essential amino acids (e.g., ¹³C₆,¹⁵N₂-L-lysine and ¹³C₆,¹⁵N₄-L-arginine) and this compound. The control population (the "light" sample) is grown in media with the corresponding "light" amino acids and standard L-lysine. During protein synthesis, these amino acids are incorporated into the proteome.

  • Photo-Crosslinking: The "heavy" labeled cells containing the photo-reactive lysine analog are exposed to UV light. This activates the diazirine group on the this compound, generating a highly reactive carbene intermediate that covalently crosslinks to interacting proteins in close proximity.

  • Quantitative Mass Spectrometry: The "heavy" (crosslinked) and "light" (non-crosslinked) cell populations are mixed, lysed, and the proteins are digested. The resulting peptides are then analyzed by high-resolution mass spectrometry. The mass difference between the "heavy" and "light" peptides allows for the relative quantification of proteins, enabling the identification of specific interaction partners that are enriched in the "heavy" sample.

Applications

This methodology is particularly valuable for:

  • Identification of novel protein-protein interactions: Capturing transient or weak interactions that are often missed by traditional methods like co-immunoprecipitation.

  • Mapping interaction interfaces: The zero-distance crosslinking nature of photo-reactive amino acids can provide insights into the binding sites of proteins.

  • Studying the dynamics of protein complexes: Quantifying changes in protein interactions in response to stimuli, drug treatment, or disease states.

  • Target deconvolution for drug discovery: Identifying the cellular targets of small molecules by incorporating a photo-reactive group onto the molecule of interest.

Signaling Pathway and Experimental Workflow Visualization

To facilitate a clear understanding of the underlying processes, the following diagrams illustrate the key signaling pathway concept and the experimental workflow.

Photo-DL-lysine_SILAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 UV Activation & Crosslinking Bait_Protein Bait Protein (with this compound) Prey_Protein Interacting Prey Protein Bait_Protein->Prey_Protein Interaction Crosslinked_Complex Covalently Crosslinked Bait-Prey Complex Bait_Protein->Crosslinked_Complex UV Light (365 nm) Non_Interacting_Protein Non-Interacting Protein

Caption: Conceptual diagram of photo-crosslinking a bait and prey protein interaction.

Photo_DL_lysine_SILAC_Workflow cluster_0 Cell Culture & Metabolic Labeling Heavy_Labeling Heavy SILAC Medium (+ Heavy Lys/Arg & this compound) UV_Crosslinking UV Crosslinking (365 nm) of Heavy-Labeled Cells Heavy_Labeling->UV_Crosslinking Light_Labeling Light SILAC Medium (+ Light Lys/Arg) Cell_Mixing_Lysis Mix Heavy & Light Cells and Cell Lysis Light_Labeling->Cell_Mixing_Lysis UV_Crosslinking->Cell_Mixing_Lysis Protein_Digestion Protein Digestion (e.g., with Trypsin) Cell_Mixing_Lysis->Protein_Digestion LC_MS_Analysis LC-MS/MS Analysis Protein_Digestion->LC_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for this compound SILAC proteomics.

Quantitative Data Summary

The following tables provide an illustrative summary of quantitative data that can be obtained from a this compound SILAC experiment. The data presented here is a representative example to demonstrate the format and interpretation of results.

Table 1: Identification and Quantification of Crosslinked Proteins

Protein IDGene NameHeavy/Light Ratiop-valueDescription
P04637TP538.20.001Cellular tumor antigen p53
P62258HSPA87.50.003Heat shock cognate 71 kDa protein
Q06830UBA521.20.45Ubiquitin-60S ribosomal protein L40
P62736ACTB1.10.89Actin, cytoplasmic 1
  • Interpretation: Proteins with a high Heavy/Light ratio and a low p-value are considered potential interaction partners of the bait protein(s) that incorporated this compound. In this example, TP53 and HSPA8 show significant enrichment in the crosslinked ("Heavy") sample, suggesting they are interactors. UBA52 and ACTB have ratios close to 1, indicating they are likely non-specific background proteins.

Table 2: SILAC Labeling Efficiency

Amino AcidIncorporation Efficiency (%)
Heavy Lysine (¹³C₆,¹⁵N₂)> 97%
Heavy Arginine (¹³C₆,¹⁵N₄)> 97%
This compound85% (Estimated)
  • Interpretation: High incorporation efficiency of the SILAC amino acids is crucial for accurate quantification. The incorporation of this compound may be lower than canonical amino acids and should be empirically determined.

Experimental Protocols

The following are detailed protocols for performing a this compound metabolic labeling and SILAC proteomics experiment.

Protocol 1: Cell Culture and SILAC Labeling with this compound
  • Prepare SILAC Media:

    • Prepare "Light" SILAC medium (e.g., DMEM) supplemented with "light" L-lysine and L-arginine, 10% dialyzed fetal bovine serum (dFBS), and penicillin/streptomycin.

    • Prepare "Heavy" SILAC medium supplemented with "heavy" ¹³C₆,¹⁵N₂-L-lysine, ¹³C₆,¹⁵N₄-L-arginine, this compound, 10% dFBS, and penicillin/streptomycin. The final concentration of this compound should be optimized for the specific cell line, starting in the range of 0.1-1 mM.

  • Cell Adaptation:

    • Culture two separate populations of cells in the "Light" and "Heavy" SILAC media, respectively.

    • Passage the cells for at least 5-6 cell divisions to ensure near-complete incorporation of the labeled amino acids.

  • Verification of Labeling Efficiency:

    • After adaptation, harvest a small aliquot of cells from both populations.

    • Lyse the cells, digest the proteins with trypsin, and analyze by mass spectrometry to confirm >97% incorporation of the heavy SILAC amino acids.

Protocol 2: In Vivo Photo-Crosslinking
  • Cell Harvest and Preparation:

    • For adherent cells, wash the "Heavy"-labeled cells twice with ice-cold PBS.

    • Add a minimal volume of PBS to keep the cells submerged.

    • For suspension cells, pellet the cells, wash twice with ice-cold PBS, and resuspend in a minimal volume of PBS.

  • UV Irradiation:

    • Place the cell culture dish or suspension on a cold plate or on ice.

    • Irradiate the cells with long-wave UV light (365 nm) for 5-15 minutes. The optimal irradiation time and intensity should be determined empirically to maximize crosslinking while minimizing cell death.

Protocol 3: Cell Lysis, Protein Digestion, and Mass Spectrometry
  • Cell Lysis and Protein Quantification:

    • Harvest the "Light" (non-crosslinked) and "Heavy" (crosslinked) cells.

    • Combine the cell pellets in a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Determine the protein concentration of the lysate using a BCA assay.

  • Protein Digestion:

    • Reduce the disulfide bonds in the protein lysate with DTT and alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using a protease such as trypsin. This can be done either in-solution or after separating the proteins by SDS-PAGE (in-gel digestion).

  • Peptide Cleanup and Fractionation:

    • Desalt the peptide mixture using a C18 StageTip or equivalent.

    • For complex samples, consider peptide fractionation using techniques like high-pH reversed-phase chromatography to increase proteome coverage.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

    • Set up the data acquisition method to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA).

Protocol 4: Data Analysis
  • Database Searching:

    • Use a software package like MaxQuant to search the raw mass spectrometry data against a relevant protein database (e.g., UniProt Human).

    • Configure the search parameters to include variable modifications for heavy lysine and arginine, as well as potential modifications resulting from the crosslinking of this compound.

  • Quantification and Statistical Analysis:

    • The software will calculate the Heavy/Light (H/L) ratios for each identified protein.

    • Perform statistical analysis (e.g., t-test) to identify proteins with significantly altered H/L ratios.

  • Data Interpretation:

    • Proteins with high H/L ratios are considered potential interactors.

    • Further bioinformatic analysis can be performed to identify enriched pathways and protein complexes.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low SILAC labeling efficiencyInsufficient cell doublings in SILAC media.Ensure at least 5-6 cell divisions. Verify incorporation with a small-scale pilot experiment.
Contamination with "light" amino acids from serum.Use dialyzed fetal bovine serum.
Poor crosslinking efficiencySuboptimal UV irradiation time or intensity.Optimize UV exposure time and distance from the lamp.
Low incorporation of this compound.Optimize the concentration of this compound in the culture medium.
High background of non-specific proteinsInsufficient washing after cell harvesting.Ensure thorough washing of cells with PBS before lysis.
Over-crosslinking due to excessive UV exposure.Reduce UV irradiation time or intensity.

Conclusion

The combination of this compound metabolic labeling and SILAC proteomics provides a powerful and quantitative method for the discovery and characterization of protein-protein interactions in their native cellular context. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers to implement this advanced technique in their studies, ultimately contributing to a deeper understanding of cellular biology and aiding in the development of novel therapeutics.

References

Application Note: Quantitative Mass Spectrometry Workflow with Photo-DL-lysine-d2 for Protein-Protein Interaction Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding protein-protein interactions (PPIs) is fundamental to elucidating cellular signaling pathways and identifying potential therapeutic targets. Photo-crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique to capture and identify these interactions in their native cellular context. This application note describes a detailed workflow for quantitative analysis of PPIs using Photo-DL-lysine-d2, a photoreactive and stable isotope-labeled amino acid.

This compound contains a diazirine moiety for UV-induced covalent crosslinking of interacting proteins and a deuterium (d2) label for quantitative analysis. This workflow combines the principles of Stable Isotope Labeling by Amino acids in Cell culture (SILAC) with photo-crosslinking to enable the relative quantification of PPIs between different experimental conditions. The "heavy" (deuterium-labeled) and "light" (unlabeled) Photo-DL-lysine are incorporated into two cell populations, which are then subjected to different treatments. Upon mixing, UV crosslinking, and mass spectrometry analysis, the relative abundance of crosslinked peptides can be determined by comparing the signal intensities of the heavy and light isotopic pairs.

This method provides a robust platform for studying the dynamics of protein interactions in response to drug treatment, signaling pathway activation, or disease states, making it an invaluable tool for basic research and drug development.

Materials and Reagents

  • Photo-DL-lysine (light) (e.g., MedChemExpress, HY-D2283)

  • This compound (heavy) (e.g., MedChemExpress, HY-D2283S)

  • SILAC-grade DMEM or other lysine-deficient cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Urea

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile

  • C18 desalting columns

  • UV lamp (365 nm)

  • High-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos) coupled with a nano-liquid chromatography system

Experimental Protocols

Cell Culture and Metabolic Labeling
  • Cell Culture Preparation: Culture the chosen mammalian cell line in regular DMEM supplemented with 10% FBS for at least two passages before starting the SILAC labeling.

  • SILAC Media Preparation: Prepare two types of SILAC media:

    • Light Medium: Lysine-deficient DMEM supplemented with 10% dFBS and "light" Photo-DL-lysine at a final concentration of 0.8 mM.

    • Heavy Medium: Lysine-deficient DMEM supplemented with 10% dFBS and "heavy" this compound at a final concentration of 0.8 mM.

  • Metabolic Labeling:

    • Seed an equal number of cells into two separate sets of culture dishes, one for the "light" condition and one for the "heavy" condition.

    • Culture the cells in their respective SILAC media for at least 5-6 cell doublings to ensure near-complete incorporation of the photo-lysine analogs.

    • Monitor the incorporation efficiency by mass spectrometry if necessary.

  • Experimental Treatment: After complete labeling, treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment) and the "light" labeled cells with the control condition (e.g., vehicle).

Protein Extraction and In Vivo Photo-Crosslinking
  • Cell Harvest: After treatment, wash the cells twice with ice-cold PBS.

  • Photo-Crosslinking:

    • Remove the final PBS wash and add a minimal amount of fresh ice-cold PBS to cover the cells.

    • Place the culture dishes on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal irradiation time should be determined empirically.

  • Cell Lysis:

    • Immediately after crosslinking, scrape the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate the cell lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of the "light" and "heavy" lysates using a BCA assay.

    • Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 1 mg of each).

Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation:

    • To the mixed protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 45 minutes.

  • Protein Precipitation: Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C overnight. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the proteins.

  • Tryptic Digestion:

    • Discard the supernatant and resuspend the protein pellet in 8 M urea in 50 mM ammonium bicarbonate.

    • Dilute the urea concentration to less than 2 M by adding 50 mM ammonium bicarbonate.

    • Add sequencing grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

LC-MS/MS Analysis and Data Processing
  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptides by nano-LC-MS/MS using a high-resolution mass spectrometer.

    • Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. For DDA, configure the instrument to acquire MS1 scans followed by MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Use a specialized software for crosslinked peptide identification and quantification (e.g., MaxQuant with the XL-MS option, pLink, or similar).

    • Configure the search parameters to include:

      • Variable modifications: Oxidation (M), Acetyl (Protein N-term).

      • Fixed modifications: Carbamidomethyl (C).

      • Crosslinker: Specify the mass of the crosslinked moiety from Photo-lysine.

      • Isotope labels: Specify the mass difference for deuterium (d2) on lysine.

    • The software will identify crosslinked peptide pairs and calculate the heavy/light (H/L) ratios based on the precursor ion intensities.

    • Filter the identified crosslinked peptides based on a false discovery rate (FDR) of < 1%.

Data Presentation

Table 1: Quantified Cross-Linked Peptides
Cross-Link IDProtein 1Peptide 1Position 1Protein 2Peptide 2Position 2H/L Ratio (Treatment/Control)p-value
XL-001EGFRAAAAK VPIK752GRB2VFQK IFP1082.540.008
XL-002EGFRELVEPLTPSGEAPNQALLRILK ETEF998SHC1DLFDYK QEG2402.110.012
XL-003GRB2GFSLGK LAK160SOS1LMVHQAK FM11502.380.009
XL-004SHC1VNVVK PQE315SOS1ITIERK LVE12051.950.021
XL-005RAF1LGHK DIVN450MEK1VAIK QMN1500.450.035
XL-006MEK1DLIK PSN208ERK2FPNK AR1520.510.041
XL-007STAT3QLDSK FKE705STAT3QLDSK FKE7053.120.005

*Positions indicate the amino acid residue number within the protein. The crosslinked lysine is denoted by K . H/L ratios > 1 indicate increased interaction upon treatment, while H/L ratios < 1 indicate decreased interaction.

Table 2: Summary of Quantified Protein-Protein Interactions
Interacting ProteinsH/L Ratio ChangeBiological Implication
EGFR - GRB2IncreasedEnhanced recruitment of GRB2 to activated EGFR
EGFR - SHC1IncreasedIncreased association of SHC1 with activated EGFR
GRB2 - SOS1IncreasedActivation of the Ras signaling pathway
SHC1 - SOS1IncreasedActivation of the Ras signaling pathway
RAF1 - MEK1DecreasedPotential feedback inhibition of the MAPK pathway
MEK1 - ERK2DecreasedPotential feedback inhibition of the MAPK pathway
STAT3 - STAT3IncreasedIncreased STAT3 dimerization and activation

Mandatory Visualization

G cluster_0 Cell Culture & Labeling cluster_1 Crosslinking & Lysis cluster_2 Sample Preparation cluster_3 Mass Spectrometry & Data Analysis Light Cells Light Cells Control Treatment Control Treatment Light Cells->Control Treatment Photo-DL-lysine Heavy Cells Heavy Cells Experimental Treatment Experimental Treatment Heavy Cells->Experimental Treatment This compound UV Crosslinking (365 nm) UV Crosslinking (365 nm) Control Treatment->UV Crosslinking (365 nm) Experimental Treatment->UV Crosslinking (365 nm) Cell Lysis Cell Lysis UV Crosslinking (365 nm)->Cell Lysis Protein Mixing Protein Mixing Cell Lysis->Protein Mixing Reduction & Alkylation Reduction & Alkylation Protein Mixing->Reduction & Alkylation Tryptic Digestion Tryptic Digestion Reduction & Alkylation->Tryptic Digestion Peptide Desalting Peptide Desalting Tryptic Digestion->Peptide Desalting LC-MS/MS Analysis LC-MS/MS Analysis Peptide Desalting->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification Quantification Data Analysis->Quantification

Caption: Experimental workflow for quantitative XL-MS using this compound.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding GRB2 GRB2 EGFR->GRB2 Recruitment SHC1 SHC1 EGFR->SHC1 Recruitment STAT3 STAT3 EGFR->STAT3 Activation SOS1 SOS1 GRB2->SOS1 SHC1->SOS1 Ras Ras SOS1->Ras Activation RAF1 RAF1 Ras->RAF1 MEK1 MEK1 RAF1->MEK1 ERK2 ERK2 MEK1->ERK2 Nucleus Nucleus ERK2->Nucleus Translocation Gene Expression Gene Expression ERK2->Gene Expression STAT3->Nucleus Translocation STAT3->Gene Expression

Caption: EGFR signaling pathway, a target for PPI analysis with this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Incorporation of Photo-lysine Insufficient labeling timeIncrease the number of cell doublings in SILAC media.
Cell line incompatibilityTest different cell lines.
Low Crosslinking Efficiency Insufficient UV exposureOptimize UV irradiation time and intensity.
Quenching of the diazirine moietyEnsure all steps are performed on ice and minimize exposure to light before the crosslinking step.
Few Identified Crosslinked Peptides Low abundance of crosslinked speciesConsider an enrichment step for crosslinked peptides (e.g., size exclusion chromatography).
Inefficient fragmentationOptimize MS/MS collision energy.
High Variability in H/L Ratios Inaccurate protein quantificationEnsure accurate protein concentration measurement before mixing lysates.
Incomplete labelingConfirm >97% incorporation of the heavy amino acid.
Sample handling errorsMinimize pipetting errors and ensure consistent sample processing.

Photo-DL-lysine-d2 cross-linking for capturing transient interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Capturing Transient and Post-Translational Modification-Mediated Protein Interactions with Photo-DL-lysine-d2

This document provides detailed application notes and experimental protocols for the use of this compound, a photo-activatable, deuterium-labeled amino acid, to identify and quantify transient and weak protein-protein interactions (PPIs) directly in living cells. This technique is particularly powerful for capturing interactions mediated by post-translational modifications (PTMs), which are often difficult to detect using traditional methods like co-immunoprecipitation.

Introduction

Understanding protein-protein interactions is fundamental to elucidating cellular processes and disease mechanisms. Many crucial interactions, such as those involving signaling cascades or the recognition of PTMs, are transient in nature. Photo-DL-lysine is a lysine analog that contains a diazirine moiety, a compact and highly reactive photo-activatable group.[1] When cells are cultured in a medium where lysine is replaced by Photo-DL-lysine, this unnatural amino acid is incorporated into newly synthesized proteins by the native cellular translation machinery.[2] Upon activation with long-wave UV light (330-370 nm), the diazirine group forms a highly reactive carbene intermediate that covalently cross-links to any interacting molecule in close proximity, effectively "trapping" the interaction.[3][4] The deuterium labeling (d2) on Photo-DL-lysine provides a distinct mass shift in mass spectrometry (MS), aiding in the identification and quantification of cross-linked peptides.[5]

This method allows for the temporal control of cross-linking, capturing a snapshot of interactions at a specific moment. It is an invaluable tool for studying dynamic cellular processes and for identifying the "readers" and "erasers" of histone PTMs.

Signaling and Interaction Pathways

A primary application of Photo-DL-lysine is the elucidation of protein networks that recognize and respond to histone PTMs, which are central to the regulation of gene expression. For instance, this method can be used to identify proteins that specifically bind to acetylated or methylated lysine residues on histone tails, thereby influencing chromatin structure and transcription.

Histone_PTM_Signaling cluster_0 Nucleus Histone Histone H3 (with incorporated Photo-Lysine) PTM PTM (e.g., Acetylation) Histone->PTM Writer Enzyme Reader 'Reader' Protein (e.g., Bromodomain protein) PTM->Reader Binding Chromatin Chromatin Remodeling / Gene Transcription Reader->Chromatin Recruitment UV_Light UV Light (365nm) Activation Crosslink Covalent Cross-link Formation UV_Light->Crosslink Traps Interaction

Caption: Histone PTM interaction capture using Photo-Lysine.

Experimental Workflow

The overall experimental process involves metabolically labeling cells with this compound, inducing the protein interactions of interest, performing in-cell UV cross-linking, lysing the cells, purifying the protein complexes, digesting them into peptides, and finally analyzing the cross-linked peptides by mass spectrometry.

Photo_Lysine_Workflow cluster_workflow Experimental Workflow A 1. Metabolic Labeling Culture cells in Lysine-free medium supplemented with this compound B 2. Cellular Stimulation (Optional) Treat cells to induce specific transient interactions A->B C 3. In-Cell Cross-linking Irradiate cells with UV light (365 nm) to activate diazirine and form covalent bonds B->C D 4. Cell Lysis & Protein Extraction Harvest and lyse cells under denaturing conditions C->D E 5. Protein Digestion Reduce, alkylate, and digest proteins into peptides (e.g., with Trypsin) D->E F 6. Enrichment of Cross-linked Peptides (Optional) Use Size-Exclusion Chromatography (SEC) to enrich for larger, cross-linked peptides E->F G 7. LC-MS/MS Analysis Separate and analyze peptides by high-resolution mass spectrometry F->G H 8. Data Analysis Use specialized software (e.g., MeroX, xiSEARCH) to identify cross-linked peptide pairs G->H

Caption: General workflow for this compound cross-linking experiments.

Quantitative Data Presentation

Quantitative proteomics, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), can be combined with the Photo-Lysine workflow to compare the abundance of specific interactions between different cellular states (e.g., treated vs. untreated). The table below summarizes hypothetical SILAC data for proteins found to interact with Histone H3 upon treatment with a deacetylase inhibitor, which increases histone acetylation.

Interacting ProteinGene NameSILAC Ratio (Heavy/Light)Description
Bromodomain-containing protein 4BRD43.5A well-known "reader" of histone acetylation.
YEATS domain-containing protein 2YEATS22.8Component of the ATAC complex, binds acetylated histones.
Histone deacetylase 1HDAC10.4An "eraser" enzyme, expected to show reduced interaction with hyperacetylated chromatin.
DNA-dependent protein kinase catalytic subunitPRKDC1.2Component of the DNA-PK complex, involved in DNA repair. Shows no significant change.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells

This protocol describes the incorporation of this compound into cultured mammalian cells.

Materials:

  • HEK293T cells (or other cell line of interest)

  • DMEM for SILAC, lysine and arginine free

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Arginine (Heavy, ¹³C₆,¹⁵N₄ and Light, ¹²C₆,¹⁴N₄)

  • This compound

  • L-Lysine (Light, ¹²C₆,¹⁴N₂ for control)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare 'Light' and 'Heavy' SILAC media. For both, use DMEM lacking Lysine and Arginine. Supplement with 10% dFBS and Penicillin-Streptomycin.

  • To the 'Light' medium, add 'light' L-Arginine (e.g., 84 mg/L) and 'light' L-Lysine (e.g., 146 mg/L).

  • To the 'Heavy' medium, add 'heavy' L-Arginine (e.g., 84 mg/L) and this compound (e.g., 146 mg/L).

  • Culture cells in the respective 'Light' and 'Heavy' media for at least 5-6 cell divisions to ensure complete incorporation of the labeled amino acids.

  • Verify incorporation efficiency (>95%) by a preliminary MS analysis of total proteome.

Protocol 2: In-Cell UV Cross-linking and Sample Preparation

Materials:

  • Metabolically labeled cells from Protocol 1

  • Ice-cold PBS

  • UV Cross-linker instrument with 365 nm bulbs (e.g., UVP CL-1000)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade Trypsin

Procedure:

  • (Optional) Treat the 'Heavy' labeled cells with the stimulus of interest to induce transient interactions. The 'Light' labeled cells can serve as the control.

  • Wash cells twice with ice-cold PBS.

  • Place the cell culture plates on ice, remove the lids, and irradiate with 365 nm UV light. A typical condition is 10-15 minutes at a distance of 3-5 cm from the bulbs. Optimization may be required depending on the lamp wattage and cell type.

  • After irradiation, immediately harvest the cells by scraping into ice-cold PBS and pellet by centrifugation.

  • Lyse the cell pellets from both 'Light' and 'Heavy' conditions in Lysis Buffer.

  • Combine the 'Light' and 'Heavy' lysates in a 1:1 protein ratio, determined by a protein assay (e.g., BCA).

  • Proceed with the protein purification of interest (e.g., histone purification or immunoprecipitation of a bait protein).

  • Elute the purified proteins and prepare for digestion. Reduce disulfide bonds with DTT (e.g., 10 mM at 56°C for 30 min) and alkylate cysteine residues with IAA (e.g., 55 mM at room temperature in the dark for 20 min).

  • Digest the proteins into peptides overnight using Trypsin at 37°C.

Protocol 3: Mass Spectrometry Analysis

Materials:

  • Digested peptide mixture

  • Formic Acid (FA)

  • Acetonitrile (ACN)

  • LC-MS/MS system (e.g., Orbitrap Fusion Lumos)

Procedure:

  • Desalt the peptide mixture using C18 StageTips.

  • Resuspend the cleaned peptides in a solution of 2% ACN / 0.1% FA.

  • Analyze the peptides by LC-MS/MS. Use a suitable gradient to separate the peptides on a C18 column.

  • Acquire data in a data-dependent acquisition (DDA) mode, selecting for precursor ions with charge states of 3+ and higher, as cross-linked peptides are typically more highly charged.

  • Use a higher-energy collisional dissociation (HCD) fragmentation method.

Protocol 4: Data Analysis

Procedure:

  • Use specialized cross-link identification software such as MeroX, pLink, or xiSEARCH.

  • Configure the search parameters to include:

    • The specific mass of this compound and its cross-linked products.

    • The mass modifications for 'Heavy' and 'Light' Arginine.

    • Trypsin as the enzyme, allowing for a specified number of missed cleavages.

    • Variable modifications such as methionine oxidation and cysteine carbamidomethylation.

  • Filter the identified cross-linked peptide spectrum matches (CSMs) to a false discovery rate (FDR) of 1-5%.

  • Quantify the SILAC ratios for the identified cross-linked peptides to determine changes in interaction abundance between the two conditions.

References

UV activation wavelength and duration for Photo-DL-lysine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Photo-DL-lysine-d2, a deuterium-labeled, photo-activatable amino acid analog designed for the investigation of protein-protein interactions and the identification of post-translational modification "reader" proteins.

Introduction

This compound is a powerful tool for covalently capturing transient and stable protein-protein interactions within a cellular context. It is a lysine analog that contains a diazirine moiety, a compact and highly reactive photo-activatable group.[1][2] Upon exposure to long-wave ultraviolet (UV) light, the diazirine ring is converted into a reactive carbene intermediate, which can then form a covalent bond with nearby molecules, effectively "trapping" interacting proteins.[1][3][4] The deuterium labeling provides a unique mass signature for mass spectrometry-based identification and quantification.

Principle of Photo-Crosslinking with this compound

The experimental workflow involves the metabolic incorporation of this compound into cellular proteins, followed by UV activation to induce crosslinking, and subsequent analysis by mass spectrometry to identify the crosslinked proteins.

Key Applications

  • Mapping Protein-Protein Interactions: Identify direct binding partners of a protein of interest in a physiological setting.

  • Identifying "Reader" Proteins: Capture proteins that specifically recognize lysine post-translational modifications.

  • Structural Biology: Provide distance constraints for modeling protein complexes.

  • Drug Target Identification: Elucidate the cellular targets of small molecules.

Data Presentation

UV Activation Parameters

The efficiency of photo-crosslinking is dependent on the wavelength and duration of UV irradiation. The diazirine group in this compound is specifically activated by long-wave UV light.

ParameterRecommended ValueNotes
Activation Wavelength 330 - 370 nm (Optimal: ~365 nm)Avoid short-wave UV (e.g., 254 nm) which can cause damage to proteins and nucleic acids.
UV Lamp Type Mercury vapor lamp, LED lampEnsure the lamp emits in the recommended wavelength range.
Irradiation Duration 5 - 15 minutesFor live cells, shorter durations are recommended to minimize phototoxicity. Optimization is crucial.
Distance from Lamp 1 - 5 cmThis depends on the power of the UV source. Closer distances are used for lower power lamps.
Mass Spectrometry Data

Following enrichment of crosslinked peptides, mass spectrometry is used for identification. The deuterium label on this compound results in a characteristic mass shift.

ParameterDescription
Mass Shift The incorporation of this compound will result in a predictable mass increase in peptides compared to those containing natural lysine.
Crosslinked Peptide Identification Specialized software is required to identify chimeric MS/MS spectra that arise from crosslinked peptides.
Quantitative Analysis Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be combined with photo-crosslinking to quantify changes in protein interactions under different conditions.

Experimental Protocols

Protocol 1: In Vivo Incorporation and Photo-Crosslinking

This protocol describes the metabolic labeling of mammalian cells with this compound and subsequent in-cell photo-crosslinking.

Materials:

  • Mammalian cells of interest

  • Lysine-free cell culture medium

  • This compound

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

Procedure:

  • Cell Culture: Culture mammalian cells to 70-80% confluency.

  • Starvation: Wash the cells twice with PBS and incubate in lysine-free medium for 1-2 hours to deplete intracellular lysine pools.

  • Labeling: Supplement the lysine-free medium with this compound (typically 0.1-1 mM, optimization required) and dFBS. Culture the cells for 12-24 hours to allow for incorporation of the photo-amino acid into newly synthesized proteins.

  • UV Activation: Wash the cells twice with ice-cold PBS. Place the cell culture plate on ice and irradiate with 365 nm UV light for 5-15 minutes. The optimal distance and time should be empirically determined.

  • Cell Lysis: Immediately after irradiation, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Downstream Analysis: The resulting cell lysate containing crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation, SDS-PAGE analysis, and mass spectrometry.

Protocol 2: Enrichment and Mass Spectrometry Analysis of Crosslinked Peptides

This protocol outlines the steps for identifying crosslinked proteins from the cell lysate.

Materials:

  • Cell lysate containing crosslinked proteins

  • Trypsin

  • Enrichment resin (e.g., Streptavidin beads if a biotin tag is incorporated)

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Protein Digestion: Precipitate the proteins from the cell lysate (e.g., with acetone) and resuspend in a denaturation buffer. Reduce and alkylate the cysteine residues, and then digest the proteins into peptides using trypsin.

  • Enrichment of Crosslinked Peptides: Crosslinked peptides are often low in abundance. Enrichment can be achieved through methods like size-exclusion chromatography or affinity purification if a tag was incorporated into the bait protein.

  • LC-MS/MS Analysis: Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use a data-dependent acquisition method to select peptide ions for fragmentation.

  • Data Analysis: Use specialized crosslinking software (e.g., MeroX, pLink) to search the MS/MS data against a protein database to identify the crosslinked peptides and the specific residues involved in the interaction.

Visualizations

G cluster_workflow Experimental Workflow Incorporate\nthis compound Incorporate This compound UV Activation\n(365 nm) UV Activation (365 nm) Incorporate\nthis compound->UV Activation\n(365 nm) Cell Lysis Cell Lysis UV Activation\n(365 nm)->Cell Lysis Protein\nDigestion Protein Digestion Cell Lysis->Protein\nDigestion Enrichment of\nCrosslinked Peptides Enrichment of Crosslinked Peptides Protein\nDigestion->Enrichment of\nCrosslinked Peptides LC-MS/MS\nAnalysis LC-MS/MS Analysis Enrichment of\nCrosslinked Peptides->LC-MS/MS\nAnalysis Data Analysis Data Analysis LC-MS/MS\nAnalysis->Data Analysis G cluster_pathway Generic Signaling Pathway Investigation Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase Kinase Receptor->Kinase Activation Substrate Substrate Kinase->Substrate Phosphorylation (Crosslinkable Interaction) Transcription_Factor Transcription Factor Substrate->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation

References

Application Notes and Protocols for Incorporating Photo-DL-lysine-d2 into Proteins for Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Photo-affinity labeling, in conjunction with mass spectrometry, is a powerful technique for identifying and mapping protein-protein interactions directly within living cells. This method utilizes photo-activatable amino acids that are incorporated into a protein of interest. Upon activation with UV light, these amino acids form a covalent bond with nearby interacting partners, permanently capturing even transient or weak interactions.

This document provides detailed application notes and protocols for the use of Photo-DL-lysine-d2, a photo-activatable and deuterated analog of lysine. The diazirine ring on the lysine side chain can be activated by UV light to form a highly reactive carbene intermediate, which then non-specifically inserts into C-H or N-H bonds of adjacent molecules. The deuterium labeling (d2) provides a unique mass signature that can aid in the identification of crosslinked peptides during mass spectrometry analysis.

Application Notes

This compound serves as a valuable tool for:

  • Mapping binding interfaces: Identifying the specific residues involved in a protein-protein interaction.

  • Identifying novel interaction partners: Discovering previously unknown binding partners in a cellular context.

  • Studying transient interactions: Capturing fleeting interactions that are often missed by other methods like co-immunoprecipitation.

  • Validating computational models: Providing experimental evidence for predicted protein interaction sites.

The general workflow involves the expression of a target protein in cells grown in media supplemented with this compound. The photo-amino acid is incorporated into the protein in place of endogenous lysine. Following a period of interaction, the cells are exposed to UV light to induce crosslinking. The crosslinked complexes are then isolated, digested, and analyzed by mass spectrometry to identify the interacting proteins and the sites of crosslinking.

Experimental Protocols & Methodologies

Incorporation of this compound into Proteins in Mammalian Cells

This protocol describes the incorporation of the photo-amino acid into a target protein expressed in mammalian cells.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM for SILAC (or lysine-free DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-arginine

  • L-proline

  • This compound

  • Plasmid DNA encoding the protein of interest (e.g., with a His-tag or Strep-tag for purification)

  • Transfection reagent (e.g., Lipofectamine)

Protocol:

  • Cell Culture Preparation: Culture HEK293T cells in standard DMEM supplemented with 10% FBS.

  • Adaptation to Lysine-Free Medium: Two days before transfection, wash the cells with PBS and replace the standard medium with lysine-free DMEM supplemented with 10% dFBS, L-arginine (approx. 400 mg/L), and L-proline (approx. 200 mg/L).

  • Supplementation with this compound: Add this compound to the lysine-free medium to a final concentration of approximately 400 mg/L. Allow the cells to grow for at least 24 hours to ensure depletion of endogenous lysine stores.

  • Transfection: Transfect the cells with the plasmid encoding the protein of interest using a suitable transfection reagent according to the manufacturer's instructions.

  • Protein Expression: Allow the protein to express for 24-48 hours in the this compound containing medium.

In-Vivo Photo-Crosslinking

This protocol details the UV irradiation step to induce crosslinking.

Materials:

  • Cells from the previous protocol

  • Phosphate-Buffered Saline (PBS), ice-cold

  • UV lamp (365 nm)

Protocol:

  • Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS.

  • UV Irradiation: Place the culture dish on ice and irradiate with a 365 nm UV lamp for 15-30 minutes. The optimal time and distance from the UV source should be empirically determined.

  • Cell Lysis: After irradiation, immediately lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

Purification and Analysis of Crosslinked Complexes

This protocol outlines the steps for isolating and analyzing the crosslinked protein complexes.

Materials:

  • Cell lysate from the previous step

  • Affinity purification resin (e.g., Ni-NTA agarose for His-tagged proteins)

  • Wash buffers

  • Elution buffer

  • SDS-PAGE gels

  • In-gel digestion kit (containing DTT, iodoacetamide, and trypsin)

  • Mass spectrometer (e.g., Orbitrap)

Protocol:

  • Affinity Purification: Incubate the cell lysate with the affinity resin to capture the bait protein and its crosslinked partners.

  • Washing: Wash the resin extensively to remove non-specific binders.

  • Elution: Elute the protein complexes from the resin.

  • SDS-PAGE: Separate the eluted proteins on an SDS-PAGE gel. Crosslinked complexes will appear as higher molecular weight bands.

  • In-Gel Digestion: Excise the high molecular weight bands of interest and perform an in-gel tryptic digestion.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Use specialized software (e.g., pLink, MaxQuant) to identify the crosslinked peptides. The mass shift corresponding to the deuterated photo-lysine remnant will aid in identifying the crosslinked species.

Quantitative Data Summary

The following table summarizes representative quantitative data that can be obtained from experiments using photo-activatable amino acids.

ParameterTypical Value/RangeSignificance
Incorporation Efficiency 50-90%Indicates the percentage of the photo-amino acid incorporated into the protein relative to the natural amino acid. High efficiency is crucial for successful crosslinking.
Crosslinking Efficiency 5-20%Represents the percentage of the bait protein that forms a covalent bond with an interacting partner upon UV activation.
Number of Identified Crosslinked Peptides 10-100+The number of unique peptide pairs identified by mass spectrometry, which provides evidence for specific interaction sites.
Fold-Change in Interaction VariableQuantifies the change in a protein-protein interaction under different conditions (e.g., with and without a drug), often measured by comparing the spectral counts of crosslinked peptides.

Visualizations

Experimental Workflow

G cluster_cell_culture Cell Culture & Expression cluster_crosslinking Crosslinking & Lysis cluster_purification Purification & Digestion cluster_analysis Analysis A 1. Culture Cells in Lysine-Free Medium B 2. Supplement with This compound A->B C 3. Transfect with Bait Protein Plasmid B->C D 4. UV Irradiation (365 nm) to Induce Crosslinking C->D E 5. Cell Lysis D->E F 6. Affinity Purification of Bait Protein Complex E->F G 7. SDS-PAGE Separation F->G H 8. In-Gel Tryptic Digestion G->H I 9. LC-MS/MS Analysis H->I J 10. Identify Crosslinked Peptides and Proteins I->J

Caption: Workflow for identifying protein interactions using this compound.

Principle of Photo-Crosslinking

G A Photo-Lysine (Inactive Diazirine) B UV Light (365 nm) C Reactive Carbene Intermediate B->C Activation E Covalent Bond Formation (Crosslinked Complex) C->E D Interacting Protein D->E

Caption: The activation and reaction mechanism of photo-activatable lysine.

Example Signaling Pathway Interaction

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (Bait with Photo-Lysine) GRB2 GRB2 (Prey) Receptor->GRB2 Crosslink Formed SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS Downstream Downstream Signaling (e.g., MAPK Pathway) RAS->Downstream Ligand Ligand Ligand->Receptor

Caption: Mapping a receptor-adaptor protein interaction using photo-crosslinking.

Troubleshooting & Optimization

Technical Support Center: Optimizing Photo-DL-lysine-d2 for Cell Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Photo-DL-lysine-d2 for cell labeling experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues and streamline your experimental workflow.

Troubleshooting Guide

This guide addresses specific issues that may arise during cell labeling experiments with this compound.

Problem Potential Cause Suggested Solution
Low or No Labeling Efficiency Suboptimal Concentration of this compound: The concentration may be too low for efficient incorporation into cellular proteins.Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Start with a range of concentrations (e.g., 10 µM to 500 µM) and assess both labeling efficiency and cell viability.
Insufficient Incubation Time: The cells may not have had enough time to incorporate the amino acid.Optimize the incubation time. A typical starting point is 18-24 hours, but this may need to be adjusted based on the cell division rate.
Inadequate UV Activation: The wavelength, intensity, or duration of UV exposure may be insufficient to activate the diazirine group.[1][2]Ensure the use of a UV lamp with an appropriate wavelength for diazirine activation (typically 330-370 nm).[1][2] Optimize the duration and intensity of UV exposure; shorter, more intense pulses may be more effective and less damaging than prolonged exposure.[1]
Interfering Media Components: Standard culture media contains natural lysine, which will compete with this compound for incorporation.Culture cells in lysine-free or lysine-deficient media during the incubation period to maximize the incorporation of the photo-activatable amino acid.
High Cell Death or Cytotoxicity This compound Toxicity: High concentrations of the compound may be toxic to cells.Determine the maximum non-toxic concentration by performing a cytotoxicity assay (e.g., MTT or LDH release assay). A sample protocol is provided below.
UV-Induced Cell Damage: Prolonged or high-intensity UV exposure can cause significant cellular damage, including DNA mutations and protein denaturation.Minimize UV exposure to the shortest duration and lowest intensity required for efficient crosslinking. Perform control experiments with non-labeled cells exposed to the same UV conditions to assess the impact of UV light alone.
Non-Specific Crosslinking Broad Reactivity of Carbene Intermediates: The highly reactive carbene intermediate generated upon UV activation can react indiscriminately with nearby molecules.Optimize the concentration of this compound; lower concentrations can reduce non-specific binding. Ensure that the UV activation step is performed under conditions that favor specific interactions.
Inappropriate Buffer Composition: Buffer components can interfere with the crosslinking reaction.Use a simple buffer system for the UV activation step, avoiding components with reactive groups like Tris or glycine.
Protein Precipitation After Labeling Over-crosslinking: Excessive crosslinking can alter the protein's net charge and solubility.Reduce the concentration of this compound or the duration/intensity of UV exposure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a deuterium-labeled, photo-reactive amino acid. It is incorporated into proteins during synthesis, replacing natural lysine. The key feature is a diazirine functional group which, upon exposure to UV light (typically 330-370 nm), forms a highly reactive carbene intermediate. This carbene can then form covalent bonds with nearby molecules, allowing for the "capture" of protein-protein and other molecular interactions.

Q2: What is the optimal concentration of this compound to use?

The optimal concentration is highly dependent on the cell type, culture conditions, and experimental goals. It is crucial to perform a dose-response experiment to determine the ideal concentration that provides sufficient labeling without inducing significant cytotoxicity. A starting range of 10 µM to 500 µM is recommended for initial optimization.

Q3: What wavelength of UV light should be used for activation?

Diazirine-based photo-reactive amino acids are typically activated by UV light in the range of 330-370 nm. Using the correct wavelength is critical for efficient activation while minimizing cellular damage that can be caused by shorter wavelength UV light.

Q4: Can this compound be used in live cells?

Yes, a key advantage of photo-reactive amino acids is their use in living cells to study interactions in their native environment. However, it is important to minimize UV-induced toxicity.

Q5: How can I minimize non-specific crosslinking?

Non-specific crosslinking can be a challenge due to the high reactivity of the carbene intermediate. To minimize this, it is recommended to use the lowest effective concentration of this compound and the shortest possible UV exposure time. Additionally, performing the UV activation in a simple, non-reactive buffer can help.

Q6: Are there any special media requirements for labeling?

For efficient incorporation, it is best to use a lysine-free or lysine-deficient cell culture medium. This reduces competition from the natural amino acid and increases the incorporation of this compound into newly synthesized proteins.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration

This protocol outlines a method for determining the optimal concentration of this compound for your specific cell line, balancing labeling efficiency with cell viability.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • Lysine-free culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Reagents for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Antibody against a protein of interest or for total protein staining

  • Cytotoxicity assay kit (e.g., MTT or LDH)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.

  • Media Exchange: After 24 hours, replace the complete medium with lysine-free medium containing a range of this compound concentrations (e.g., 0, 10, 25, 50, 100, 250, 500 µM).

  • Incubation: Incubate the cells for 18-24 hours to allow for incorporation of the amino acid.

  • Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay according to the manufacturer's instructions to determine the effect of each concentration on cell viability.

  • UV Crosslinking: Wash the cells with PBS and expose them to UV light (330-370 nm) for a predetermined amount of time (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

  • Analysis: Analyze the protein lysates by SDS-PAGE and Western blotting to assess the degree of crosslinking (e.g., by observing higher molecular weight bands).

Quantitative Data Summary
Concentration (µM)Cell Viability (%)Relative Labeling Efficiency (Arbitrary Units)
0 (Control)1000
109815
259540
509275
10085100
25060110
50035115

Note: The above data is illustrative. You will need to generate a similar table based on your experimental results.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound cluster_prep Preparation cluster_treatment Treatment cluster_activation Activation & Analysis cluster_outcome Outcome cell_seeding Seed Cells media_exchange Exchange to Lysine-Free Medium cell_seeding->media_exchange add_photo_lysine Add this compound (Dose-Response) media_exchange->add_photo_lysine incubation Incubate for 18-24h add_photo_lysine->incubation uv_crosslinking UV Crosslinking (330-370 nm) incubation->uv_crosslinking cytotoxicity_assay Cytotoxicity Assay incubation->cytotoxicity_assay analysis Cell Lysis & Western Blot uv_crosslinking->analysis optimal_concentration Determine Optimal Concentration cytotoxicity_assay->optimal_concentration analysis->optimal_concentration

Caption: Workflow for optimizing this compound concentration.

troubleshooting_workflow Troubleshooting Logic for Low Labeling start Low or No Labeling check_concentration Is Photo-lysine-d2 concentration optimized? start->check_concentration check_incubation Is incubation time sufficient? check_concentration->check_incubation Yes solution_concentration Perform dose-response experiment check_concentration->solution_concentration No check_uv Is UV activation optimal? check_incubation->check_uv Yes solution_incubation Increase incubation time check_incubation->solution_incubation No check_media Is media lysine-free? check_uv->check_media Yes solution_uv Optimize UV wavelength, intensity, and duration check_uv->solution_uv No solution_media Switch to lysine-free media check_media->solution_media No success Labeling Successful check_media->success Yes solution_concentration->start solution_incubation->start solution_uv->start solution_media->start

Caption: Troubleshooting decision tree for low labeling efficiency.

signaling_pathway Hypothetical Signaling Pathway Captured by Photo-Crosslinking ligand Ligand receptor Receptor (Labeled with Photo-lysine-d2) ligand->receptor protein_a Protein A receptor->protein_a receptor->protein_a crosslink Covalent Crosslink protein_b Protein B protein_a->protein_b downstream Downstream Signaling protein_b->downstream uv_light UV Light (330-370 nm) uv_light->receptor

Caption: Capturing a protein interaction using this compound.

References

Technical Support Center: Minimizing UV-Induced Cell Damage During Photo-crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ultraviolet (UV)-induced cell damage during photo-crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of cell damage during UV photo-crosslinking?

A1: The primary sources of cell damage during UV photo-crosslinking are:

  • UV Radiation: Direct exposure to UV light, especially at shorter wavelengths (e.g., 254 nm), can cause DNA damage, leading to apoptosis.[1] Longer wavelengths, such as 365 nm or 405 nm, are generally less harmful to cells.[2][3]

  • Photoinitiator Cytotoxicity: Photoinitiators, the molecules that generate reactive species upon UV exposure to initiate polymerization, can be toxic to cells, especially at high concentrations.[4][5] Their byproducts after polymerization can also have cytotoxic effects.

  • Reactive Oxygen Species (ROS): The photo-crosslinking process can generate reactive oxygen species (ROS), which induce oxidative stress, damage cellular components like DNA and proteins, and can lead to apoptosis.

Q2: How do I choose the right photoinitiator for my cell-laden hydrogels?

A2: Selecting the appropriate photoinitiator is critical for maintaining high cell viability. Key considerations include:

  • Cytocompatibility: Choose photoinitiators known for low cytotoxicity. Irgacure 2959 and Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) are commonly used due to their relatively good biocompatibility. VA-086 is another promising alternative with high cytocompatibility.

  • Wavelength Activation: Select a photoinitiator that is activated by longer, less damaging UV wavelengths (e.g., 365 nm) or even visible light (e.g., 405 nm for LAP).

  • Water Solubility: For most biological applications, a water-soluble photoinitiator is necessary.

Q3: What is the optimal concentration range for commonly used photoinitiators?

A3: The optimal concentration is a balance between efficient crosslinking and minimal cytotoxicity. It is crucial to determine the lowest effective concentration for your specific application. Exceeding the optimal concentration can lead to a significant decrease in cell viability.

Q4: How can I optimize the UV exposure parameters to minimize cell damage?

A4: Optimizing UV exposure is a critical step. The goal is to use the minimum UV dose required for successful crosslinking. Key parameters to adjust are:

  • Wavelength: Use the longest possible wavelength that can efficiently activate your chosen photoinitiator. 365 nm is a commonly used and relatively safe wavelength.

  • Intensity: Higher UV intensity for a shorter duration is often better than low intensity for a prolonged period, as it can reduce the overall UV dose and time cells are exposed to radicals. However, excessively high intensity can also be detrimental.

  • Duration: Minimize the exposure time to the shortest duration necessary to achieve the desired hydrogel properties. Prolonged exposure increases the risk of DNA damage and ROS accumulation.

Q5: What are Reactive Oxygen Species (ROS) and how can I mitigate their effects?

A5: Reactive Oxygen Species (ROS) are highly reactive molecules, such as superoxides and hydroxyl radicals, that are generated during the photo-crosslinking process. They can cause significant cellular damage. To mitigate their effects:

  • Use Antioxidants: Adding antioxidants or ROS scavengers, such as ascorbic acid, to the cell media can help neutralize ROS and improve cell survival. However, be aware that this may increase the required gelation time.

Q6: Are there alternatives to UV photo-crosslinking?

A6: Yes, if UV-induced damage remains a concern, you can explore alternative crosslinking methods, including:

  • Visible Light Crosslinking: This method uses photoinitiators that are activated by visible light, which is less damaging to cells than UV light. Eosin Y is an example of a visible light photoinitiator.

  • Enzymatic Crosslinking: This technique utilizes enzymes to crosslink the hydrogel. It is known to result in very high cell viability as it avoids the use of UV light and potentially toxic photoinitiators.

  • Ionic Crosslinking: This method uses ions (e.g., calcium ions for alginate) to form hydrogels. It is a gentle method but the resulting gels may have limited stability.

Troubleshooting Guides

Problem 1: Low cell viability after photo-crosslinking.

Possible Cause Troubleshooting Step
Photoinitiator concentration is too high. Decrease the photoinitiator concentration. Perform a concentration titration to find the lowest effective concentration.
UV exposure is too long or intense. Reduce the UV exposure time and/or intensity. A dose-response experiment is recommended.
UV wavelength is too short. Switch to a longer UV wavelength (e.g., 365 nm or 405 nm) if your photoinitiator is compatible.
High levels of Reactive Oxygen Species (ROS). Add an antioxidant or ROS scavenger to your cell culture medium during the crosslinking process.
Inherent cytotoxicity of the photoinitiator. Consider switching to a more cytocompatible photoinitiator like LAP or VA-086.
Cell type is particularly sensitive. Some cell lines are more sensitive to UV and photoinitiator toxicity. Optimize all parameters for your specific cell type.

Problem 2: Incomplete or weak hydrogel crosslinking.

Possible Cause Troubleshooting Step
Photoinitiator concentration is too low. Increase the photoinitiator concentration, but monitor cell viability closely.
UV exposure is insufficient. Increase the UV exposure time and/or intensity. Ensure the UV light is evenly distributed across the sample.
Incorrect UV wavelength for the photoinitiator. Verify that the wavelength of your UV source matches the absorption spectrum of your photoinitiator.
Presence of oxygen. Oxygen can inhibit free-radical polymerization. Try to minimize the exposure of the prepolymer solution to air during crosslinking.
Inhibitors in the prepolymer solution. Ensure that components of your hydrogel precursor solution are not inhibiting the polymerization reaction.

Data Summary Tables

Table 1: Cytotoxicity of Common Photoinitiators

PhotoinitiatorCommon WavelengthReported CytotoxicityKey Findings
Irgacure 2959 365 nmLow to moderate, concentration-dependent.Widely used, but cytotoxicity increases significantly at concentrations above 0.05% w/v. Different cell types exhibit varying sensitivity.
LAP 365 nm, 405 nmGenerally lower than Irgacure 2959, especially at higher concentrations.High water solubility and efficiency. Cytotoxicity is still observed at higher concentrations.
VA-086 365 nmReported to be more cytocompatible than Irgacure 2959.Radicals generated appear to be non-cytotoxic at concentrations up to 1.5% w/v.
Eosin Y Visible LightGenerally considered cytocompatible.Requires a co-initiator (e.g., triethanolamine) for efficient polymerization.
BAPO/TPO 405 nmCan exhibit higher cytotoxicity compared to other photoinitiators.High efficiency but their use in biomedical applications may be limited due to toxicity.

Table 2: Effect of UV Exposure Parameters on Cell Viability

ParameterGeneral RecommendationImpact on Cell Viability
Wavelength Use longer wavelengths (e.g., 365 nm, 405 nm).Shorter wavelengths (e.g., UVB, UVC) are more damaging to DNA and lead to lower cell viability.
Intensity Use higher intensity for a shorter duration.A balance is needed; very high intensity can still be damaging. Lower intensity requires longer exposure, increasing overall UV dose and radical exposure time.
Duration Minimize exposure time.Cell viability generally decreases with increasing exposure time.

Experimental Protocols

Protocol 1: Optimizing Photoinitiator Concentration

  • Prepare a stock solution of your chosen photoinitiator in a suitable solvent (e.g., sterile PBS or culture medium).

  • Create a series of prepolymer solutions with varying final concentrations of the photoinitiator (e.g., 0.01%, 0.025%, 0.05%, 0.1%, 0.25% w/v).

  • Encapsulate your cells in each of the prepolymer solutions.

  • Photo-crosslink each sample using a fixed, moderate UV exposure setting.

  • Culture the cell-laden hydrogels for a defined period (e.g., 24, 48, and 72 hours).

  • Assess cell viability at each time point using a standard assay (see Protocol 3).

  • Select the lowest concentration that provides adequate gelation and the highest cell viability.

Protocol 2: Optimizing UV Exposure

  • Prepare a prepolymer solution with a fixed, optimized concentration of your photoinitiator.

  • Encapsulate your cells in the prepolymer solution.

  • Expose samples to varying UV exposure times (e.g., 15s, 30s, 60s, 120s) at a fixed intensity.

  • In a separate experiment, expose samples to varying UV intensities (e.g., 5, 10, 20 mW/cm²) for a fixed duration.

  • Culture the cell-laden hydrogels for 24 hours.

  • Assess cell viability for each condition.

  • Determine the optimal combination of intensity and duration that results in good crosslinking and high cell viability.

Protocol 3: Assessing Cell Viability Post-Crosslinking

  • Live/Dead Staining: This is a common and effective method.

    • Prepare a staining solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 or Propidium Iodide (stains dead cells red).

    • Incubate the cell-laden hydrogels in the staining solution according to the manufacturer's protocol (typically 15-30 minutes at 37°C).

    • Rinse the hydrogels with PBS.

    • Visualize the stained cells using a fluorescence microscope.

    • Quantify the percentage of live and dead cells by counting cells in multiple fields of view.

  • Metabolic Assays (e.g., MTS, XTT, WST-1): These colorimetric assays measure the metabolic activity of the cells, which is an indicator of viability.

    • Add the assay reagent directly to the culture medium of the cell-laden hydrogels.

    • Incubate for the time specified by the manufacturer.

    • Measure the absorbance of the medium using a plate reader. The absorbance is proportional to the number of viable cells.

Visualizations

UV_Damage_Pathway UV UV Light Exposure Radicals Free Radicals UV->Radicals activates DNA_Damage Direct DNA Damage UV->DNA_Damage direct effect PI Photoinitiator PI->Radicals ROS Reactive Oxygen Species (ROS) Radicals->ROS generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress induces Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis Cellular_Damage Damage to Proteins, Lipids, Organelles Oxidative_Stress->Cellular_Damage Cellular_Damage->Apoptosis Optimization_Workflow Start Start: Define Hydrogel & Cell Type PI_Selection 1. Select Cytocompatible Photoinitiator (e.g., LAP, VA-086) Start->PI_Selection PI_Opt 2. Optimize Photoinitiator Concentration PI_Selection->PI_Opt UV_Opt 3. Optimize UV Exposure (Wavelength, Intensity, Duration) PI_Opt->UV_Opt ROS_Mitigation 4. Consider ROS Scavengers (e.g., Ascorbic Acid) UV_Opt->ROS_Mitigation Viability_Assay 5. Assess Cell Viability (Live/Dead, Metabolic Assay) ROS_Mitigation->Viability_Assay Decision Viability > 90%? Viability_Assay->Decision End Optimized Protocol Decision->PI_Opt No, Re-optimize Decision->End Yes Troubleshooting_Tree Problem Low Cell Viability Check_PI Is PI concentration > 0.05% (I2959)? Problem->Check_PI Reduce_PI Reduce PI Concentration Check_PI->Reduce_PI Yes Check_UV Is UV exposure > 60s? Check_PI->Check_UV No Reduce_PI->Problem Re-evaluate Reduce_UV Reduce UV Time/Intensity Check_UV->Reduce_UV Yes Check_ROS Have you tried ROS scavengers? Check_UV->Check_ROS No Reduce_UV->Problem Re-evaluate Add_ROS Add Antioxidant Check_ROS->Add_ROS No Change_PI Consider a more cytocompatible PI Check_ROS->Change_PI Yes Add_ROS->Problem Re-evaluate

References

troubleshooting non-specific cross-linking with Photo-DL-lysine-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Photo-DL-lysine-d2 in cross-linking experiments.

Troubleshooting Guides

Non-specific cross-linking is a common challenge when using highly reactive photo-activatable probes like this compound. The following guides address specific issues to help you optimize your experiments and minimize background.

Problem 1: High Background or Non-Specific Cross-Linking in Western Blot or Mass Spectrometry Analysis

High background can manifest as smears in a Western blot or an excessive number of identified proteins in a mass spectrometry experiment, obscuring the specific interactions of interest.

Possible Causes and Solutions:

CauseSolution
Excessive this compound Concentration Titrate the concentration of this compound to find the lowest effective concentration that provides sufficient signal for your specific interaction. Start with a range and perform a dose-response experiment.
Prolonged or High-Intensity UV Exposure Optimize the UV irradiation time and intensity. Shorter exposure times with a suitable wavelength (350-365 nm) can reduce non-specific reactions.[1][2][3] Perform a time-course experiment to determine the optimal irradiation duration. It is crucial to minimize UV-induced damage to cells and proteins.
Sub-optimal Buffer Composition Ensure your buffers do not contain components that can be non-specifically cross-linked or interfere with the reaction. Avoid buffers with high concentrations of primary amines (e.g., Tris) if there's a possibility of reaction with any part of the molecule, although the primary reaction for diazirines is with C-H, N-H, O-H, and S-H bonds upon activation.[4]
Inadequate Quenching After UV irradiation, quench the reaction to deactivate any remaining reactive carbene intermediates. While specific quenchers for carbenes are not always used, adding a scavenger like a primary amine (e.g., Tris buffer) or a free amino acid can help reduce non-specific labeling.[4]
Contamination Ensure all reagents and labware are free from contaminants that could contribute to non-specific cross-linking.
Diazirine-Independent Cross-Linking UV light itself can induce the formation of free radicals, leading to non-specific cross-linking independent of the diazirine group. It is critical to include a control sample that is not treated with this compound but is subjected to the same UV irradiation to assess the level of this background.

Problem 2: Low or No Cross-Linking Yield of the Target Protein Complex

This issue is characterized by a weak or absent signal for the expected cross-linked product.

Possible Causes and Solutions:

CauseSolution
Insufficient this compound Incorporation If metabolically incorporating this compound, ensure efficient uptake and incorporation into the protein of interest. This may involve optimizing cell culture conditions, incubation time, and the concentration of the photo-amino acid.
Inadequate UV Activation Verify the wavelength and intensity of your UV lamp. Diazi-rines are optimally activated at 350-365 nm. Ensure the UV light can effectively penetrate your sample. For cell suspensions, consider using a shallow, uncovered plate and gentle agitation during irradiation.
Transient or Weak Interaction The interaction you are studying may be too transient or weak to be captured efficiently. Consider optimizing the conditions to stabilize the interaction, such as altering buffer composition or temperature.
Steric Hindrance The diazirine moiety on the this compound may not be positioned correctly within the protein structure to cross-link with the interacting partner. If possible, consider site-directed mutagenesis to incorporate the photo-amino acid at different locations.
Protein Degradation Protect your protein complex from degradation by using protease inhibitors throughout the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for activating this compound?

A1: The optimal UV wavelength for activating the diazirine group in this compound is in the range of 350-365 nm. It is advisable to use a UV source that emits within this range to ensure efficient activation while minimizing potential damage to biological molecules that can occur at shorter wavelengths (e.g., 254 nm).

Q2: How can I be sure that the cross-links I'm observing are specific?

A2: To confirm the specificity of your cross-linking results, it is essential to include proper controls in your experiment. A critical control is a sample that includes your protein of interest and its potential binding partner but is not treated with this compound, yet is still subjected to UV irradiation. This will help you identify any cross-linking that occurs due to UV light alone. Additionally, a competition experiment, where you add an excess of a non-photo-reactive competitor that is known to bind to your protein of interest, can help to demonstrate the specificity of the interaction.

Q3: Can I use this compound for in-vivo cross-linking experiments?

A3: Yes, this compound is designed to be incorporated into proteins by the cell's natural translational machinery, making it suitable for in-vivo cross-linking studies. This allows for the capture of protein-protein interactions within a cellular context.

Q4: How should I prepare and store my this compound stock solution?

A4: this compound should be protected from light to prevent premature activation of the diazirine group. Prepare stock solutions in a suitable solvent like DMSO or water, and store them at -20°C or -80°C, protected from light. Always refer to the manufacturer's instructions for specific storage recommendations.

Q5: What is the expected cross-linking efficiency with this compound?

A5: The cross-linking efficiency can vary significantly depending on several factors, including the proximity and orientation of the interacting proteins, the efficiency of UV activation, and the specific experimental conditions. Diazi-rine-based cross-linkers are generally known for their high reactivity and efficiency upon photoactivation. However, it is important to optimize the experimental parameters for your specific system to achieve the best results.

Experimental Protocols

Protocol 1: Identification of Histone PTM 'Reader' Proteins using Photo-lysine

This protocol is adapted from the methodology used to identify proteins that recognize post-translational modifications (PTMs) on histones.

1. Metabolic Labeling of Cells:

  • Culture HeLa cells in lysine-free DMEM supplemented with 10% dialyzed fetal bovine serum.
  • Add this compound to the medium at a final concentration of 0.5-2 mM.
  • Incubate the cells for 18-24 hours to allow for incorporation of the photo-amino acid into newly synthesized proteins, including histones.

2. In-vivo UV Cross-linking:

  • Wash the cells with PBS and place the culture dish on ice.
  • Irradiate the cells with 365 nm UV light for 5-15 minutes using a UV lamp. The optimal time should be determined empirically.

3. Cell Lysis and Protein Extraction:

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
  • Isolate the nuclear fraction or perform a whole-cell lysate preparation depending on the experimental goal.

4. Enrichment of Cross-linked Complexes (Optional):

  • If this compound with a clickable tag (e.g., alkyne) is used, perform a click chemistry reaction with a biotin-azide probe.
  • Enrich the biotinylated complexes using streptavidin-coated beads.

5. Analysis by Mass Spectrometry:

  • Elute the enriched proteins and digest them with trypsin.
  • Analyze the resulting peptides by LC-MS/MS to identify the cross-linked proteins.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for diazirine-based photo-crosslinking. These values should be used as a starting point for optimization.

Table 1: Recommended UV Irradiation Parameters

ParameterRecommended RangeNotes
Wavelength 350 - 365 nmOptimal for diazirine activation with minimal protein/DNA damage.
Irradiation Time 5 - 15 minutesFor in-vivo experiments. Shorter times are preferred to reduce non-specific cross-linking.
Lamp Intensity 3-9 mW/cm²Higher intensity can reduce irradiation time but may increase background.
Distance from Sample 1 - 5 cmDepends on the lamp's power. Should be kept consistent across experiments.

Table 2: Concentration Ranges for this compound

ApplicationRecommended ConcentrationNotes
Metabolic Labeling (in-cell) 0.5 - 4 mMThe optimal concentration depends on the cell line and experimental goals. A titration is recommended.
In-vitro Cross-linking 10 - 100 µMFor experiments with purified proteins.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 3: Analysis A Metabolic Labeling with This compound D UV Irradiation (365 nm) A->D B Cell Culture B->A C Control: No this compound B->C E UV Irradiation (365 nm) C->E F Cell Lysis D->F E->F G Protein Enrichment (e.g., Immunoprecipitation) F->G H SDS-PAGE & Western Blot G->H I Mass Spectrometry G->I

Caption: Experimental workflow for this compound cross-linking.

troubleshooting_workflow Start High Non-Specific Cross-linking Q1 Is UV irradiation time optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is this compound concentration optimized? A1_Yes->Q2 Sol1 Perform time-course experiment (e.g., 1-15 min) A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are proper controls included? A2_Yes->Q3 Sol2 Titrate concentration (e.g., 0.1 - 2 mM) A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is quenching step adequate? A3_Yes->Q4 Sol3 Include 'UV only' (no probe) control A3_No->Sol3 Sol3->Q4 A4_No No Q4->A4_No End Reduced Non-Specific Cross-linking Q4->End Yes Sol4 Add quenching agent post-UV (e.g., Tris buffer) A4_No->Sol4 Sol4->End

Caption: Troubleshooting logic for non-specific cross-linking.

signaling_pathway cluster_interaction Protein Interaction Complex Histone Histone Protein (with Photo-lysine incorporated) PTM Post-Translational Modification (e.g., Acetylation) Histone->PTM is modified by UV UV Light (365 nm) Reader Reader Protein (e.g., Bromodomain-containing protein) PTM->Reader is recognized by Reader->Histone binds to Crosslink Covalent Cross-link UV->Crosslink activates Photo-lysine Analysis Mass Spectrometry Identification Crosslink->Analysis leads to

Caption: Capturing histone PTM reader interactions with Photo-lysine.

References

improving the efficiency of Photo-DL-lysine-d2 cross-linking

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their Photo-DL-lysine-d2 cross-linking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a photo-reactive amino acid analog of lysine. It contains a diazirine ring, which upon activation by UV light, forms a highly reactive carbene intermediate. This carbene can then form covalent bonds with nearby molecules, effectively "cross-linking" the lysine-containing protein to its interacting partners (proteins, nucleic acids, etc.). The deuterium labeling (d2) provides a unique mass shift that can aid in the identification of cross-linked species by mass spectrometry.

Q2: What is the optimal UV wavelength for activating the diazirine group?

The optimal wavelength for activating the diazirine group is approximately 345-365 nm.[1] It is crucial to avoid using UV lamps that emit light at 254 nm, as this shorter wavelength can cause damage to proteins and DNA.[1]

Q3: Can I use buffers containing Tris or glycine in my cross-linking reaction?

No, it is highly recommended to avoid buffers containing primary amines, such as Tris or glycine. These primary amines will compete with the intended target for reaction with the NHS-ester end of heterobifunctional diazirine crosslinkers, significantly reducing the efficiency of your primary reaction step.[1] Phosphate-buffered saline (PBS) or borate buffers are suitable alternatives.[1]

Q4: How can I confirm that my cross-linking reaction has been successful?

Successful cross-linking can be confirmed by a shift in the molecular weight of your protein of interest on an SDS-PAGE gel. You should observe higher molecular weight bands corresponding to the cross-linked complexes. For more detailed analysis, mass spectrometry can be used to identify the specific cross-linked peptides and interaction sites.

Troubleshooting Guide

This guide addresses common issues encountered during this compound cross-linking experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or no cross-linking efficiency Inefficient UV activation- Ensure your UV lamp emits light in the 345-365 nm range.[1]- Use a high-wattage lamp (e.g., 15 watts or higher) for shorter exposure times.- Position the UV lamp as close as possible to the sample (3-5 cm) to maximize irradiation efficiency.- Irradiate in a shallow, uncovered vessel for direct exposure.
Suboptimal reagent concentration- Empirically optimize the molar excess of the cross-linker. For protein concentrations ≥ 5 mg/mL, start with a 10-fold molar excess. For concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.- A final cross-linker concentration of 0.5-2 mM is a good starting point for in-cell cross-linking.
Quenching of the reactive carbene- The highly reactive carbene can be quenched by water molecules. While unavoidable in aqueous solutions, minimizing reaction volume can help.- Work quickly once the diazirine is activated.
Steric hindrance- The bulky nature of the diazirine moiety might interfere with protein-protein interactions. Consider using a cross-linker with a longer spacer arm to overcome this.
High background or non-specific cross-linking Prolonged UV exposure- Keep total UV irradiation time to a minimum, especially for live cells (ideally less than 15 minutes).- Titrate the UV exposure time to find the optimal balance between cross-linking efficiency and non-specific interactions.
Excess unreacted cross-linker- After the initial reaction of the NHS-ester, remove any unreacted and hydrolyzed cross-linker by using methods like gel filtration or dialysis before photoactivation.
Difficulty identifying cross-linked peptides by mass spectrometry Low abundance of cross-linked species- Due to the high reactivity and potential for quenching, cross-linking yields can be low. Consider enrichment strategies for the cross-linked peptides, such as size-exclusion chromatography.
Complex fragmentation spectra- The non-specific nature of carbene insertion can lead to a variety of cross-linked products, making spectra complex.- Utilize specialized software for cross-link identification that can handle this complexity.

Experimental Protocols

General Protocol for In Vitro Protein Cross-linking
  • Protein Preparation: Prepare your purified proteins in a primary amine-free buffer (e.g., PBS, pH 7.4).

  • Cross-linker Preparation: Immediately before use, dissolve the this compound containing cross-linker in an appropriate solvent (e.g., DMSO for NHS-esters) to make a 10 mM stock solution.

  • Reaction: Add the cross-linker to the protein solution to a final concentration of 0.5-2 mM.

    • For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess of the cross-linker.

    • For protein concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.

  • Incubation: Incubate the reaction at room temperature for 30 minutes or on ice for 2 hours in the dark.

  • Quenching (Optional but Recommended): To quench the NHS-ester reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15 minutes on ice.

  • Removal of Excess Cross-linker (Optional): Remove non-reacted cross-linker using a desalting column or dialysis.

  • UV Activation: Expose the sample to UV light (345-365 nm) for 5-15 minutes on ice.

  • Analysis: Analyze the cross-linked products by SDS-PAGE, western blotting, or mass spectrometry.

Sample Preparation for Mass Spectrometry Analysis
  • Denaturation, Reduction, and Alkylation: Denature the cross-linked protein mixture in 8 M urea. Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

  • Enzymatic Digestion: Perform in-solution or in-gel digestion of the cross-linked proteins using a protease such as trypsin or Lys-C. A two-step digestion with both enzymes can improve sequence coverage.

  • Enrichment of Cross-linked Peptides: To reduce sample complexity, enrich for cross-linked peptides using size-exclusion chromatography.

  • LC-MS/MS Analysis: Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., Protein Prospector, MeroX) to identify the cross-linked peptides from the complex MS/MS data.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Cross-linking Reaction cluster_analysis Analysis protein_prep Prepare Protein in Amine-Free Buffer reaction Incubate Protein and Cross-linker (Dark) protein_prep->reaction crosslinker_prep Prepare this compound Cross-linker Solution crosslinker_prep->reaction uv_activation UV Activation (345-365 nm) reaction->uv_activation sds_page SDS-PAGE / Western Blot uv_activation->sds_page ms_prep Digestion & Enrichment uv_activation->ms_prep ms_analysis LC-MS/MS Analysis ms_prep->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis troubleshooting_logic cluster_uv UV Activation cluster_reagents Reagents & Buffer cluster_quenching Reaction Quenching start Low/No Cross-linking check_wavelength Wavelength Correct (345-365 nm)? start->check_wavelength check_buffer Buffer Amine-Free? start->check_buffer check_intensity Lamp Intensity/ Distance Optimal? check_wavelength->check_intensity Yes check_concentration Cross-linker Concentration Optimized? check_buffer->check_concentration Yes check_water Consider Quenching by Water check_concentration->check_water Yes

References

control experiments for validating Photo-DL-lysine-d2 results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Photo-DL-lysine-d2 in their experiments. The following sections address common issues and detail the critical control experiments required to validate your findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a photo-reactive and stable isotope-labeled amino acid analog. It is designed to be metabolically incorporated into proteins in place of natural lysine.[1][2] The key components are:

  • DL-lysine backbone: Allows it to be recognized by the cell's translational machinery and incorporated into newly synthesized proteins.

  • Diazirine group: A small, photo-activatable cross-linker on the lysine side chain.[1][3] Upon irradiation with UV light (typically 365 nm), this group forms a highly reactive carbene intermediate, which can then form a covalent bond with any proximal molecule (e.g., interacting proteins, nucleic acids, or small molecules).[4]

  • Deuterium (d2) label: The two deuterium atoms provide a distinct isotopic signature, allowing for accurate differentiation and quantification in mass spectrometry-based proteomics against an unlabeled (d0) internal standard.

This reagent is a powerful tool for capturing and identifying transient or weak protein-protein and protein-biomolecule interactions within a native cellular context.

cluster_0 Mechanism of Action A This compound (Incorporated into Protein A) B UV Light (e.g., 365 nm) A->B Photoactivation C Carbene Intermediate (Highly Reactive) B->C Nitrogen gas (N2) released E Covalent Cross-link (Stable Complex) C->E C-H Insertion Reaction D Interacting Partner (Protein B) D->E C-H Insertion Reaction

Caption: Photo-activation of a diazirine-containing amino acid.

Experimental Workflow and Control Experiments

Q2: What is a general workflow for a this compound experiment?

A typical experiment involves metabolic labeling, photo-cross-linking, cell lysis, enrichment of cross-linked complexes (if applicable), and analysis by mass spectrometry. The following diagram outlines the key steps.

cluster_workflow General Experimental Workflow start Start: Prepare Lysine-free cell culture media labeling Metabolic Labeling: Incubate cells with This compound start->labeling wash Wash cells to remove unincorporated amino acid labeling->wash uv Photo-cross-linking: Expose cells to UV light (e.g., 365 nm) wash->uv lysis Cell Lysis: Harvest and lyse cells under denaturing conditions uv->lysis enrich Enrichment (Optional): Affinity purification of bait protein or tagged complexes lysis->enrich analysis Analysis: SDS-PAGE, Western Blot, or Mass Spectrometry enrich->analysis end End: Identify cross-linked interaction partners analysis->end

Caption: A typical workflow for photo-cross-linking experiments.

Q3: What are the essential control experiments I need to perform?

To ensure that the identified interactions are specific and dependent on photo-activation, a series of control experiments is mandatory. Omitting these controls can lead to the misinterpretation of non-specific binding as a genuine interaction.

Control ExperimentPurposeExpected Outcome
No UV Irradiation To confirm that cross-linking is light-dependent.No or significantly reduced cross-linked product compared to the UV-treated sample.
No this compound To identify proteins that bind non-specifically to the purification resin or bait protein.No cross-linked product should be observed. Any proteins identified are considered background.
Competition Assay To validate the specificity of a particular interaction.A dose-dependent decrease in the cross-linking of the target protein should be observed.
Empty Vector/Control Protein If expressing a bait protein, this controls for interactions with the expression tag or the system itself.Proteins identified in this control that are also in the experimental sample are likely non-specific.

Detailed Protocols

Q4: How do I perform a competition assay to validate a specific interaction?

A competition experiment is one of the most effective ways to demonstrate the specificity of an interaction. This is achieved by adding an excess of an unlabeled competitor molecule (e.g., the natural, unmodified ligand or binding partner) before the photo-cross-linking step. If the interaction is specific, the unlabeled competitor will occupy the binding site, preventing the photo-reactive probe from cross-linking.

Protocol: Competition Assay

  • Prepare Samples: Set up multiple identical samples of your cells or protein lysate containing the this compound labeled protein(s) of interest.

  • Add Competitor: To your experimental tubes, add the unlabeled competitor molecule at various final concentrations. A common starting point is a 10x to 100x molar excess relative to the photo-probe or estimated protein concentration. Include a "no competitor" control.

  • Pre-incubation: Incubate the samples for a set period (e.g., 30-60 minutes) at an appropriate temperature (e.g., 4°C or room temperature) to allow the competitor to bind to its target. This step should occur before UV irradiation.

  • Photo-cross-linking: Irradiate all samples, including the "no competitor" control, with UV light under identical conditions.

  • Analysis: Process the samples for analysis by Western Blot or mass spectrometry.

  • Interpretation: A specific interaction will show a dose-dependent decrease in the signal of the cross-linked product with increasing concentrations of the competitor.

Troubleshooting Guide

Q5: What should I do if I encounter common problems during my experiment?

This section addresses the most frequent issues encountered during photo-cross-linking experiments and provides a logical framework for troubleshooting.

cluster_troubleshooting Troubleshooting Decision Tree start Problem Encountered no_signal Low or No Cross-linking Signal start->no_signal e.g., Western blot is blank high_bg High Background or Non-specific Binding start->high_bg e.g., Many non-specific bands precipitate Protein Precipitation After Cross-linking start->precipitate e.g., Sample becomes cloudy check_uv Verify UV lamp output and wavelength (<300-365 nm). Increase irradiation time/intensity. no_signal->check_uv Is photoactivation working? check_incorp Confirm incorporation of This compound via MS. no_signal->check_incorp Is the probe in my protein? check_buffer Remove quenching agents (e.g., DTT, BME) from buffer prior to UV exposure. no_signal->check_buffer Is something quenching the reaction? reduce_probe Decrease concentration of this compound. high_bg->reduce_probe Is probe concentration too high? optimize_wash Increase stringency and number of wash steps during purification. high_bg->optimize_wash Are purification conditions stringent enough? preclear Pre-clear lysate with beads to remove 'sticky' proteins before adding bait. high_bg->preclear Are abundant proteins binding non-specifically? check_molar_xs Reduce molar excess of cross-linker or optimize probe-to-protein ratio. precipitate->check_molar_xs Is the protein over-cross-linked? check_solubility Modify lysis/wash buffers with different detergents or salts to improve solubility. precipitate->check_solubility Is the cross-linked complex insoluble?

Caption: A decision tree for troubleshooting common experimental issues.

Detailed Troubleshooting Scenarios:

  • Issue: Low or No Labeling Efficiency

    • Inefficient Photoactivation: Verify the output and wavelength of your UV lamp. Diazirines are typically activated by UV light around 365 nm. Ensure the light path to the sample is not obstructed and consider increasing the irradiation time or intensity, but be mindful of potential protein damage. Perform irradiation on a cold surface to minimize heat-induced damage.

    • Quenching of Reactive Intermediate: Components in your buffer, especially thiols like DTT or BME, can quench the reactive carbene. If possible, remove these reagents before the UV irradiation step, for example, by using a spin column.

    • Poor Incorporation: If using metabolic labeling, ensure you are using lysine-free media to maximize the incorporation of this compound. Using standard media with all essential amino acids will result in competition and reduce incorporation.

  • Issue: High Non-Specific Binding

    • Probe Concentration Too High: The probe may be binding to abundant or "sticky" proteins. Titrate the concentration of this compound to find the optimal balance between specific cross-linking and background binding.

    • Insufficient Washing: During the affinity purification step, increase the number and stringency of your wash steps to remove proteins that are weakly or non-specifically bound to your beads or bait protein.

    • Long UV Exposure: An excessively long UV irradiation time can sometimes increase non-specific cross-linking. Optimize the exposure time to be as short as possible while still achieving sufficient labeling of your target.

  • Issue: Protein of Interest Precipitates After Labeling

    • Over-cross-linking: The addition of too many cross-links can alter the net charge and solubility of a protein or protein complex, leading to precipitation. Try reducing the concentration of the photo-amino acid or the duration of UV exposure.

    • Buffer Incompatibility: The properties of the cross-linked complex may be different from the individual proteins. Test different lysis and wash buffers with varying detergents, pH, or salt concentrations to improve solubility.

References

Technical Support Center: Distinguishing Specific Binders from Background Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in distinguishing specific protein binders from non-specific background interactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a specific binder and a background protein?

A specific binder is a protein that interacts with your target of interest due to a direct and biologically relevant binding event. This interaction is typically characterized by moderate to high affinity and specificity. Background proteins, on the other hand, are proteins that co-purify with your target due to non-specific interactions with the experimental apparatus (e.g., beads, antibodies) or low-affinity, transient interactions that are not physiologically relevant.

Q2: Why is it critical to differentiate between specific and non-specific binding?

Distinguishing between specific and non-specific binding is fundamental to the validity of many biological experiments. Failing to do so can lead to:

  • Wasted resources: Pursuing further investigation of irrelevant protein interactions.

  • Inaccurate drug target identification: Focusing on a protein that does not have a true functional relationship with the disease target.

Q3: What are the primary causes of high background and non-specific binding?

High background can stem from several factors, including:

  • Hydrophobic and electrostatic interactions: Proteins can non-specifically adhere to the surfaces of beads, tubes, and antibodies.

  • Insufficient blocking: Failure to adequately block non-specific binding sites on the solid support (e.g., beads) and antibodies.

  • Inadequate washing: Wash steps that are not stringent enough to remove loosely bound, non-specific proteins.

  • Antibody cross-reactivity: The primary or secondary antibody may recognize and bind to proteins other than the target of interest.

  • High protein concentration: Overloading the system with lysate can increase the chances of non-specific interactions.

Q4: What are the initial steps I should take to reduce high background in my immunoassay?

To begin troubleshooting high background, you can try several initial steps. These include pre-clearing your lysate with beads alone to remove proteins that non-specifically bind to the resin.[1] Additionally, optimizing the stringency of your wash buffers by increasing the salt concentration or adding a mild detergent can help to disrupt weak, non-specific interactions.[1]

Troubleshooting Guides

Issue 1: High Background in Western Blots

Symptom: The entire lane or large portions of the membrane show a dark, uniform, or patchy signal, obscuring the specific bands.

Possible Cause Recommended Solution
Insufficient Blocking Optimize blocking conditions. Test different blocking agents (e.g., 5% non-fat dry milk, 3-5% BSA in TBST). Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).
Primary Antibody Concentration Too High Perform an antibody titration to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:1000, 1:2500, 1:5000).
Secondary Antibody Concentration Too High Titrate the secondary antibody concentration. A high concentration can lead to non-specific binding.
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a mild detergent like Tween 20 (0.05-0.1% in TBS or PBS).
Contaminated Buffers Prepare fresh buffers, as bacterial growth can cause non-specific signals.
Issue 2: Multiple Non-Specific Bands in Co-Immunoprecipitation (Co-IP)

Symptom: In addition to the expected interacting partner, several other bands appear in the Co-IP eluate when analyzed by Western blot.

Possible Cause Recommended Solution
Non-Specific Antibody Binding Include a negative control using a non-specific IgG of the same isotype as your primary antibody to identify bands that bind non-specifically to the antibody.
Binding to IP Beads Pre-clear the lysate by incubating it with the beads alone before adding the antibody. This will remove proteins that bind directly to the beads.
Insufficiently Stringent Wash Buffers Optimize the wash buffer. Gradually increase the salt concentration (e.g., from 150 mM to 500 mM NaCl) and/or the detergent concentration (e.g., 0.1% to 0.5% NP-40 or Triton X-100) to disrupt weaker, non-specific interactions.
"Sticky" Proteins Some proteins are inherently "sticky" and prone to non-specific interactions. The inclusion of detergents and optimizing salt concentrations in lysis and wash buffers can help mitigate this.
Cell Lysis Conditions The choice of lysis buffer is critical. For Co-IP, a gentle, non-denaturing lysis buffer is often preferred to preserve protein-protein interactions.[2] However, if background is high, a slightly more stringent buffer may be necessary.

Data Presentation: Comparison of Blocking Agents

The choice of blocking agent can significantly impact the signal-to-noise ratio in an immunoassay. The following table summarizes the characteristics of common blocking agents.

Blocking Agent Typical Concentration Advantages Disadvantages Signal-to-Noise Ratio (Illustrative)
Bovine Serum Albumin (BSA) 3-5% in TBST/PBSTSingle protein, less likely to cross-react with antibodies than milk.Can be a weaker blocker than milk, potentially leading to higher background.Moderate to High
Non-fat Dry Milk 5% in TBST/PBSTInexpensive and effective for many applications.Contains phosphoproteins and biotin, which can interfere with certain detection methods. May mask some antigens.High
Normal Serum 5-10% in TBST/PBSTContains a mixture of proteins that can effectively block non-specific sites.Can contain antibodies that cross-react with primary or secondary antibodies.Variable
Fish Gelatin 0.1-0.5% in TBST/PBSTDoes not cross-react with mammalian antibodies.Can be a less effective blocker than milk or BSA.Moderate
Commercial/Protein-Free Blockers Varies by manufacturerChemically defined, reduces variability. Protein-free options avoid cross-reactivity with protein-based detection systems.More expensive than traditional blocking agents.High to Very High

Note: The signal-to-noise ratio is highly dependent on the specific antibody-antigen pair and experimental conditions. The values in the table are for illustrative purposes.

Experimental Protocols

Detailed Methodology: Co-Immunoprecipitation (Co-IP)

This protocol outlines the key steps for performing a Co-IP experiment to identify protein-protein interactions, with an emphasis on minimizing non-specific binding.

1. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in a gentle, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. The choice of lysis buffer is critical and may require optimization.[3]

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

2. Pre-Clearing the Lysate:

  • To reduce non-specific binding to the beads, add 20-30 µL of protein A/G beads to 1 mL of cell lysate.[1]

  • Incubate on a rotator at 4°C for 1 hour.

  • Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube. This step removes proteins that would non-specifically bind to the beads.

3. Immunoprecipitation:

  • Add the primary antibody specific to your "bait" protein to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.

  • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Add 50 µL of equilibrated protein A/G beads to capture the antibody-antigen complexes.

  • Incubate with gentle rotation for another 1-2 hours at 4°C.

4. Washing:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., the lysis buffer with a slightly higher detergent or salt concentration). This step is crucial for removing non-specifically bound proteins.

  • After the final wash, carefully remove all supernatant.

5. Elution:

  • Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes. This method is suitable for subsequent analysis by SDS-PAGE and Western blotting.

  • Alternatively, for functional assays or mass spectrometry, use a non-denaturing elution buffer (e.g., a low pH glycine buffer).

6. Analysis:

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the expected "prey" protein.

  • For unbiased discovery of interacting partners, the eluate can be analyzed by mass spectrometry.

Mandatory Visualization

Co_IP_Workflow cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_purification Purification cluster_analysis Analysis CellLysate 1. Cell Lysis PreClearing 2. Pre-Clearing with Beads CellLysate->PreClearing Removes bead-binding proteins AddAntibody 3. Add Primary Antibody PreClearing->AddAntibody AddBeads 4. Add Protein A/G Beads AddAntibody->AddBeads Capture antibody-antigen complex Washing 5. Wash Beads AddBeads->Washing Remove non-specific binders Elution 6. Elute Proteins Washing->Elution WesternBlot Western Blot Elution->WesternBlot MassSpec Mass Spectrometry Elution->MassSpec

Caption: Workflow for Co-Immunoprecipitation (Co-IP)

Signaling_Pathway_Interaction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein (e.g., Grb2) Receptor->Adaptor Phosphorylation-dependent interaction (SH2 domain) Effector Effector Protein (e.g., Sos) Adaptor->Effector Constitutive interaction (SH3 domain) Downstream Downstream Signaling (e.g., Ras-Raf-MAPK) Effector->Downstream Activation Ligand Ligand Ligand->Receptor Specific Binding BackgroundProtein Background Protein BackgroundProtein->Receptor Weak, transient interaction Bead IP Bead BackgroundProtein->Bead Non-specific Binding

Caption: Specific vs. Non-Specific Protein Interactions in a Signaling Pathway

References

Technical Support Center: Photo-Reactive Amino Acids in Living Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with photo-reactive amino acids (pAAs) in living cells. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Problem 1: Low or No Incorporation of the Photo-Reactive Amino Acid

Symptoms:

  • No or very low signal of the tagged protein of interest (POI) on a Western blot.

  • Mass spectrometry data does not show incorporation of the pAA.

Potential Cause Recommended Solution
Suboptimal concentration of pAA Titrate the pAA concentration in the cell culture medium. Start with the manufacturer's recommended concentration and perform a dose-response curve to find the optimal balance between incorporation efficiency and cytotoxicity.[1]
Insufficient expression of the aminoacyl-tRNA synthetase (aaRS)/tRNA pair Optimize the expression levels of the orthogonal aaRS and tRNA. This can be achieved by using stronger promoters or increasing the copy number of the plasmids.[2][3]
Toxicity of the pAA Assess cell viability at different pAA concentrations using assays like MTT or Trypan Blue exclusion. If cytotoxicity is high, reduce the pAA concentration or the incubation time.
Competition with natural amino acids Use a medium that is deficient in the corresponding natural amino acid to reduce competition for the tRNA synthetase.[4]
Inefficient amber codon suppression Ensure the amber stop codon (UAG) is in a favorable context for suppression. Co-expression of a mutated eukaryotic release factor 1 (eRF1) that has reduced termination efficiency at the UAG codon can also improve incorporation.[2]
Problem 2: High Cell Death or Cytotoxicity

Symptoms:

  • Poor cell morphology and detachment from the culture dish.

  • Low cell viability after incubation with the pAA or after UV irradiation.

Potential Cause Recommended Solution
Inherent toxicity of the pAA Determine the maximum tolerable concentration of the pAA by performing a cytotoxicity assay. Use the lowest effective concentration for your experiment.
Photodamage from UV irradiation Optimize the UV light exposure. Use a longer wavelength of UV light (e.g., 365 nm) which is generally less damaging to cells. Reduce the irradiation time and/or intensity. High-intensity, short-duration exposure can sometimes be more effective and less damaging than prolonged low-intensity exposure.
Formation of reactive oxygen species (ROS) Supplement the culture medium with antioxidants like Trolox to mitigate the effects of ROS generated during UV exposure.
Contamination of the pAA stock solution Ensure the pAA stock solution is sterile and free of contaminants. Filter-sterilize the stock solution before adding it to the culture medium.
Problem 3: Non-Specific or Off-Target Crosslinking

Symptoms:

  • High background signal in pull-down experiments.

  • Identification of many known non-interacting proteins by mass spectrometry.

  • Formation of high molecular weight smears on a Western blot.

Potential Cause Recommended Solution
Premature activation of the pAA Protect cells and solutions containing the pAA from ambient light, especially UV sources.
Highly reactive carbene intermediate The carbene intermediate generated from diazirine-containing pAAs is highly reactive and can react with any nearby molecule. Optimize the UV exposure time to the minimum required for efficient crosslinking of the specific interaction of interest.
Global incorporation of the pAA If using metabolic labeling where the pAA replaces a natural amino acid throughout the proteome, high background is expected. For studying specific interactions, site-specific incorporation is preferred.
Inappropriate buffer conditions Ensure the buffer conditions during crosslinking are optimal for maintaining the specific protein-protein interaction being studied.

Frequently Asked Questions (FAQs)

Q1: Which photo-reactive amino acid should I choose for my experiment?

A1: The choice of pAA depends on several factors, including the desired photo-activation wavelength and the chemical properties of the reactive group. Here's a comparison of common pAAs:

Photo-Reactive Amino AcidPhoto-Reactive GroupActivation WavelengthReactive IntermediateKey Characteristics
p-Benzoyl-L-phenylalanine (BPA)Benzophenone~350-365 nmTriplet biradicalHigher photo-stability, but can require longer irradiation times.
L-Photo-Leucine / L-Photo-MethionineDiazirine~330-370 nmCarbeneHighly reactive and can be activated with longer wavelength UV light, minimizing cell damage.
Azido-phenylalanine (Azi)Aryl azide~250-400 nmNitreneCan be less stable and may have lower crosslinking efficiency compared to diazirines.

Q2: How can I optimize the UV irradiation step?

A2: Optimization of UV irradiation is critical to maximize crosslinking efficiency while minimizing cellular damage.

  • Wavelength: Use the longest wavelength that can efficiently activate your pAA. For diazirines and benzophenones, 365 nm is a good starting point.

  • Intensity and Duration: A high-intensity, short-duration pulse of UV light is often more effective and less damaging than prolonged low-intensity exposure. Titrate the exposure time to find the optimal balance.

  • Distance: Maintain a consistent distance between the UV source and your cells for reproducible results.

  • Temperature: Perform irradiation at 4°C to reduce cellular stress and minimize the activity of proteases.

Q3: How do I confirm the incorporation of the photo-reactive amino acid?

A3: You can confirm pAA incorporation using several methods:

  • Mass Spectrometry: This is the most definitive method. Analyze the purified protein of interest by mass spectrometry to detect the mass shift corresponding to the pAA.

  • Western Blotting: If the pAA contains a "click" chemistry handle (e.g., an alkyne or azide), you can conjugate a reporter molecule (like biotin or a fluorophore) to the protein after cell lysis and detect it by Western blot.

  • Reporter Gene Assay: Co-transfect a reporter construct (e.g., GFP with an amber stop codon) along with your POI. Successful incorporation of the pAA will result in the expression of the full-length reporter protein, which can be easily quantified.

Q4: What are the best practices for analyzing crosslinked complexes?

A4: The analysis of crosslinked complexes typically involves enrichment followed by mass spectrometry.

  • Enrichment: Use affinity purification (e.g., immunoprecipitation) to isolate your protein of interest and its crosslinked partners.

  • Sample Preparation: After enrichment, the protein complexes are typically digested into peptides for mass spectrometry analysis.

  • Mass Spectrometry: Use a sensitive mass spectrometer and a specialized data analysis pipeline to identify the crosslinked peptides. This will reveal the identity of the interacting proteins and the sites of interaction.

Experimental Protocols & Visualizations

General Workflow for In-Cell Photo-Crosslinking

The following diagram illustrates a typical experimental workflow for identifying protein-protein interactions using site-specifically incorporated photo-reactive amino acids in mammalian cells.

experimental_workflow cluster_cell_culture Cell Culture & Transfection cluster_crosslinking Photo-Crosslinking cluster_analysis Analysis A Seed Mammalian Cells B Transfect with Plasmids: - POI (with UAG codon) - aaRS/tRNA pair A->B C Add pAA to Culture Medium B->C D Incubate for Protein Expression & pAA Incorporation C->D E Irradiate with UV Light (e.g., 365 nm) D->E F Cell Lysis E->F G Affinity Purification of POI F->G H SDS-PAGE & Western Blot G->H I In-gel Digestion G->I J LC-MS/MS Analysis I->J K Data Analysis to Identify Crosslinked Peptides J->K

Caption: A generalized workflow for in-cell photo-crosslinking experiments.

Troubleshooting Logic for Low Crosslinking Efficiency

This diagram outlines a logical approach to troubleshooting experiments with low crosslinking efficiency.

troubleshooting_logic start Low Crosslinking Efficiency check_incorporation Is pAA incorporation confirmed? start->check_incorporation optimize_incorporation Optimize pAA concentration, aaRS/tRNA expression check_incorporation->optimize_incorporation No check_uv Is UV activation optimal? check_incorporation->check_uv Yes optimize_incorporation->check_incorporation optimize_uv Optimize UV wavelength, intensity, and duration check_uv->optimize_uv No check_interaction Is the protein-protein interaction occurring? check_uv->check_interaction Yes optimize_uv->check_uv validate_interaction Validate interaction with an orthogonal method (e.g., Co-IP) check_interaction->validate_interaction No success Successful Crosslinking check_interaction->success Yes

Caption: A decision tree for troubleshooting low crosslinking efficiency.

Mechanism of Diazirine Photo-activation and Crosslinking

This diagram illustrates the photochemical reaction of a diazirine-containing amino acid upon UV activation and its subsequent reaction to form a covalent crosslink.

References

Validation & Comparative

Validating Protein Interactions Identified with Photo-DL-lysine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of protein-protein interactions (PPIs) is crucial for elucidating cellular signaling pathways and identifying potential therapeutic targets. Photo-cross-linking amino acids, such as Photo-DL-lysine-d2, have emerged as powerful tools for capturing both stable and transient protein interactions in situ. This guide provides an objective comparison of validating protein interactions identified using Photo-DL-lysine with other common cross-linking techniques, supported by experimental data and detailed protocols.

Comparison of In Vivo Cross-linking Methods

The choice of cross-linking reagent is critical and depends on the specific biological question, the nature of the protein complex, and the desired downstream analysis. Here, we compare Photo-DL-lysine with two widely used alternatives: formaldehyde and N-hydroxysuccinimide (NHS)-ester cross-linkers.

FeaturePhoto-DL-lysineFormaldehydeNHS-ester Cross-linkers (e.g., DSS, BS3)
Mechanism Metabolic incorporation of a photo-reactive amino acid followed by UV activation to form a reactive carbene that covalently cross-links interacting proteins.Rapidly penetrates cell membranes and forms methylene bridges between proximal reactive amino acid side chains (primarily lysine and arginine).[1][2]Homobifunctional reagents with two NHS esters that react with primary amines (e.g., lysine) to form stable amide bonds.[3][4]
Specificity Cross-linking is initiated from the incorporated amino acid, providing high spatial resolution. The short-lived carbene reacts with nearby molecules, capturing immediate interactors.Less specific, reacting with multiple amino acid types. Can result in a higher degree of cross-linking, potentially capturing indirect interactions.[1]Specific for primary amines, primarily lysine residues. The distance between reactive groups is defined by the spacer arm of the cross-linker.
Temporal Control UV activation allows for precise temporal control over the cross-linking reaction, enabling the capture of interactions at specific time points.The reaction is initiated upon addition of formaldehyde and quenched at a later time point, offering some temporal control.The reaction begins upon addition of the reagent and proceeds until quenched.
Reversibility Cross-links are irreversible.Cross-linking is reversible by heating.Some NHS-ester cross-linkers are available with cleavable spacer arms (e.g., DSP), allowing for reversal of the cross-link.
Cell Permeability Metabolically incorporated, ensuring its presence within the cellular environment.Highly cell-permeable.Membrane permeability varies. Non-sulfonated versions (e.g., DSS) are more permeable than sulfonated versions (e.g., BS3).
Identification Identified by mass spectrometry through the characteristic mass shift of the cross-linked peptides.Can be challenging to identify the exact cross-linked residues by mass spectrometry due to the small mass addition and potential for complex modifications.Readily identified by mass spectrometry due to the defined mass of the cross-linker.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are protocols for key experiments in a typical workflow for identifying and validating protein interactions using Photo-DL-lysine.

Protocol 1: Metabolic Labeling and In Vivo Cross-linking with Photo-DL-lysine

This protocol describes the incorporation of Photo-DL-lysine into cellular proteins and subsequent UV-induced cross-linking.

Materials:

  • Mammalian cells (e.g., HEK293T, HeLa)

  • Lysine-free cell culture medium

  • This compound

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

Procedure:

  • Culture cells to 70-80% confluency.

  • Wash cells twice with pre-warmed PBS.

  • Replace the standard medium with lysine-free medium supplemented with dFBS and this compound (typically 1-4 mM).

  • Incubate cells for 12-24 hours to allow for metabolic incorporation of the photo-amino acid.

  • Wash cells twice with ice-cold PBS to remove unincorporated Photo-DL-lysine.

  • Place cells on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal distance and time should be empirically determined.

  • After irradiation, harvest the cells for downstream analysis.

Protocol 2: Co-immunoprecipitation (Co-IP) for Validation of Cross-linked Interactions

Co-IP is a gold-standard technique to validate putative protein-protein interactions. This protocol is adapted for the validation of interactions captured by cross-linking.

Materials:

  • Cross-linked cell pellet from Protocol 1

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Antibody specific to the "bait" protein

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

  • Lyse the cross-linked cell pellet in lysis buffer on ice for 30 minutes with intermittent vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

  • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C on a rotator.

  • Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.

  • Wash the beads 3-5 times with wash buffer.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluate by Western blotting.

Protocol 3: Western Blot Analysis of Cross-linked Complexes

Western blotting is used to detect the "prey" protein in the Co-IP eluate, confirming the interaction with the "bait" protein. The cross-linked complex will appear at a higher molecular weight than the individual proteins.

Materials:

  • Co-IP eluate from Protocol 2

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the "prey" protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Separate the Co-IP eluate by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Experimental Workflow for Photo-DL-lysine Based PPI Identification and Validation

G cluster_identification Interaction Identification cluster_validation Interaction Validation A Metabolic Labeling with This compound B UV Cross-linking (365 nm) A->B C Cell Lysis B->C D Protein Digestion C->D G Co-immunoprecipitation (Co-IP) C->G E Mass Spectrometry (LC-MS/MS) D->E F Data Analysis & Interaction Discovery E->F F->G Putative Interaction H Western Blot G->H I Validated Interaction H->I

Caption: Workflow for identifying and validating protein interactions using Photo-DL-lysine.

Validation of a Photo-DL-lysine Identified Interaction by Co-IP and Western Blot

G cluster_0 In Vivo Cross-linking cluster_1 Co-immunoprecipitation cluster_2 Western Blot Bait Bait Protein PhotoLys Photo-DL-lysine Complex Cross-linked Bait-Prey Complex Bait->Complex Interaction Prey Prey Protein Prey->Complex UV UV Light (365nm) Antibody Anti-Bait Antibody Antibody->Complex Beads Protein A/G Beads WB Higher Molecular Weight Band Beads->WB Elution & SDS-PAGE Complex->Beads

Caption: Validation of a protein-protein interaction using Co-IP and Western Blot.

Simplified EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied network where protein-protein interactions are critical for signal transduction. Photo-cross-linking methods can be applied to identify both known and novel interactors in this pathway.

G EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: A simplified representation of the EGFR signaling cascade.

References

Confirming What's Caught: A Guide to Orthogonal Validation of Photo-Cross-Linking

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, photo-cross-linking is a powerful technique to capture transient and weak protein-protein interactions in their native cellular environment. However, the covalent bond formed is just the beginning of the story. Rigorous validation using orthogonal methods is crucial to confirm that the observed interaction is specific and biologically relevant. This guide provides a comparative overview of key orthogonal methods to validate photo-cross-linking results, complete with experimental data and detailed protocols.

Photo-cross-linking utilizes photo-activatable amino acid analogs or chemical cross-linkers to "freeze" protein interactions upon UV irradiation.[1] While effective, this technique can sometimes lead to non-specific cross-linking. Therefore, employing a secondary, independent method to verify the interaction is a critical step in any cross-linking workflow. The choice of the orthogonal method depends on the specific research question, available resources, and the nature of the interacting proteins.

Comparative Analysis of Orthogonal Validation Methods

The following table summarizes the key characteristics of common orthogonal methods used to validate photo-cross-linking results. This allows for a direct comparison of their strengths and weaknesses, aiding in the selection of the most appropriate technique for your research needs.

FeatureWestern BlotCo-Immunoprecipitation (Co-IP)Mass Spectrometry (MS)Förster/Bioluminescence Resonance Energy Transfer (FRET/BRET)Pull-Down Assay
Primary Goal Confirmation of cross-linking and estimation of complex size.[2]Validation of the interaction between two or more proteins.[3]Identification of cross-linked peptides and specific interacting residues.[2]Detection of protein proximity in living cells.[4]Confirmation of a direct protein-protein interaction in vitro.
Sensitivity Moderate, dependent on antibody affinity and protein abundance.High, can detect interactions with endogenous protein levels.Very high, capable of detecting low-abundance cross-linked species.High, particularly BRET due to low background signal.Moderate to high, dependent on the affinity of the interaction.
Specificity Moderate, relies on antibody specificity.High, especially when combined with cross-linking to stabilize transient interactions.High, provides sequence-level evidence of the interaction.High, as the signal is dependent on the close proximity (<10 nm) of the donor and acceptor molecules.High, for direct interactions.
Quantitative Analysis Semi-quantitative, can show relative changes in complex formation.Can be made semi-quantitative by comparing band intensities.Quantitative with isotopic labeling (e.g., SILAC, TMT).Quantitative, provides a ratiometric output of energy transfer.Can be semi-quantitative.
Information Provided Indicates the presence of higher molecular weight complexes containing the target protein.Confirms the association of two or more proteins in a complex.Provides precise information on which amino acids are cross-linked, revealing interaction interfaces.Indicates that two proteins are in very close proximity in living cells, suggesting a direct interaction.Confirms a direct physical interaction between a "bait" and "prey" protein.
Throughput Low to medium.Medium.High, capable of analyzing complex mixtures of proteins.High, suitable for high-throughput screening.Medium.
Experimental Complexity Relatively simple and widely accessible.More complex than a standard immunoprecipitation.Technically demanding and requires specialized equipment and expertise.Requires generation of fusion proteins and specialized plate readers.Relatively straightforward.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of validating photo-cross-linking results using various orthogonal methods.

Photo_Cross_Linking_Workflow General Photo-Cross-Linking Workflow cluster_PCL Photo-Cross-Linking cluster_Validation Orthogonal Validation PCL_Start Introduce Photo-Cross-Linker (e.g., photo-amino acid) UV_Activation UV Irradiation PCL_Start->UV_Activation Validation_Method Select Orthogonal Validation Method UV_Activation->Validation_Method

Caption: General workflow for photo-cross-linking followed by orthogonal validation.

Western_Blot_Validation Western Blot Validation Workflow PCL Photo-Cross-Linked Sample Lysis Cell Lysis PCL->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (Chemiluminescence/Fluorescence) Secondary_Ab->Detection Analysis Analysis of Higher Molecular Weight Bands Detection->Analysis

Caption: Workflow for Western Blot analysis of photo-cross-linked proteins.

CoIP_Validation Co-Immunoprecipitation Validation Workflow PCL Photo-Cross-Linked Cell Lysate Antibody Incubate with Specific Antibody PCL->Antibody Beads Add Protein A/G Beads Antibody->Beads Wash Wash Beads Beads->Wash Elution Elute Bound Proteins Wash->Elution Analysis Analyze by Western Blot or Mass Spectrometry Elution->Analysis

Caption: Workflow for Co-IP of photo-cross-linked protein complexes.

MS_Validation Mass Spectrometry Validation Workflow PCL_Complex Purified Cross-Linked Protein Complex Digestion Enzymatic Digestion (e.g., Trypsin) PCL_Complex->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Search & Identification of Cross-Linked Peptides LC_MS->Data_Analysis

Caption: Workflow for Mass Spectrometry analysis of photo-cross-linked proteins.

Detailed Experimental Protocols

Western Blot Analysis of Cross-Linked Proteins

This protocol is adapted for the detection of higher molecular weight bands corresponding to cross-linked protein complexes.

  • Sample Preparation:

    • Following photo-cross-linking, harvest and lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE:

    • Mix 20-30 µg of protein lysate with Laemmli sample buffer. For non-reducible cross-linkers, omit reducing agents like DTT or β-mercaptoethanol. For reducible cross-linkers, a non-reduced sample should be run in parallel with a reduced sample.

    • Heat the samples at 70-95°C for 5-10 minutes.

    • Load the samples onto a polyacrylamide gel with a percentage appropriate for resolving the expected size of the cross-linked complex.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to one of the proteins in the expected complex overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • The appearance of a band at a higher molecular weight in the cross-linked sample compared to the non-cross-linked control is indicative of a successful cross-linking event.

Co-Immunoprecipitation (Co-IP) of Cross-Linked Complexes

This protocol is designed to purify the cross-linked complex for subsequent analysis.

  • Cell Lysis:

    • After photo-cross-linking, lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100-based buffer) with protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 30 minutes to 1 hour at 4°C.

    • Incubate the pre-cleared lysate with a primary antibody against one of the putative interacting partners overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for an additional 1-3 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against the other putative interacting partner. The presence of this second protein in the eluate confirms the interaction. Alternatively, the entire eluate can be analyzed by mass spectrometry to identify all interacting partners.

Mass Spectrometry Analysis of Cross-Linked Peptides

This protocol provides a general workflow for identifying cross-linked peptides by mass spectrometry.

  • Sample Preparation:

    • Isolate the cross-linked protein complex of interest, for example, by Co-IP or affinity purification.

    • Separate the complex by SDS-PAGE and excise the band corresponding to the cross-linked species.

  • In-Gel Digestion:

    • Destain the gel slice and reduce and alkylate the proteins.

    • Digest the proteins overnight with a protease such as trypsin.

  • Peptide Extraction and Desalting:

    • Extract the peptides from the gel slice.

    • Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Data Analysis:

    • Use specialized software (e.g., pLink, xQuest, MeroX) to search the MS/MS data against a protein sequence database to identify the cross-linked peptides.

    • The identification of a peptide-peptide linkage provides direct evidence of the interaction and pinpoints the region of contact.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a powerful technique to confirm protein-protein interactions in living cells.

  • Construct Generation:

    • Create fusion constructs of the two proteins of interest with a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell Transfection:

    • Co-transfect mammalian cells with the donor and acceptor fusion constructs. Include appropriate controls, such as donor-only and acceptor-only transfections, and co-transfection of the donor with an unrelated acceptor-fused protein.

  • BRET Measurement:

    • Plate the transfected cells in a white, clear-bottom 96-well plate.

    • Add the luciferase substrate (e.g., coelenterazine h).

    • Immediately measure the luminescence signal at two wavelengths: one for the donor emission and one for the acceptor emission, using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • A significantly higher BRET ratio in cells co-expressing the interacting pair compared to the negative controls indicates a specific interaction.

GST Pull-Down Assay

This in vitro technique is useful for confirming a direct interaction between two proteins.

  • Protein Expression and Purification:

    • Express one protein as a GST-fusion protein ("bait") in E. coli and purify it using glutathione-agarose beads.

    • Express the other protein ("prey"), which can be unlabeled or tagged with a different tag (e.g., His-tag), and prepare a cell lysate containing it.

  • Binding:

    • Incubate the purified GST-bait protein immobilized on glutathione-agarose beads with the lysate containing the prey protein for 1-4 hours at 4°C.

  • Washing:

    • Wash the beads several times with a wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bait protein and any interacting prey proteins from the beads using a buffer containing reduced glutathione.

  • Analysis:

    • Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the prey protein. The presence of the prey protein in the eluate confirms a direct interaction with the bait protein.

By employing one or more of these orthogonal methods, researchers can confidently validate their photo-cross-linking results, providing robust evidence for specific protein-protein interactions and advancing our understanding of complex biological processes.

References

A Comparative Guide to Diazirine Photo-Cross-Linkers in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding protein-protein interactions is fundamental to deciphering cellular pathways and accelerating therapeutic innovation. Photo-cross-linking, a powerful technique to capture these interactions, relies on the choice of a photoreactive agent. This guide provides an in-depth comparison of diazirine-based photo-cross-linkers with other common alternatives, supported by experimental data, to inform the selection of the optimal tool for your proteomics research.

Diazirine-based photo-cross-linkers have emerged as a preferred choice in chemical proteomics for their high efficiency and versatility.[1] Their principal advantage lies in their small size and high reactivity upon activation with UV light, enabling the capture of transient and weak protein interactions with high resolution.[2][3]

Unveiling the Advantages: Diazirines at a Glance

Upon photoactivation at wavelengths that are less damaging to biological samples (~350-370 nm), diazirines form highly reactive carbene intermediates.[4][5] These intermediates can insert into a wide array of chemical bonds, including C-H, N-H, and O-H bonds, providing a significant advantage over more restrictive cross-linking chemistries. Recent studies have also revealed a two-step reaction mechanism involving a diazo intermediate that preferentially targets buried polar residues, offering a new level of selectivity.

Performance Comparison: Diazirine vs. Other Photo-Cross-Linkers

The choice of a photo-cross-linker significantly impacts the outcome of a proteomics experiment. Diazirines consistently demonstrate superior performance in terms of cross-linking efficiency and the number of identified interactions when compared to other popular classes of photo-cross-linkers, such as aryl azides and benzophenones.

FeatureDiazirine-Based (e.g., sulfo-SDA)Benzophenone-Based (e.g., sulfo-SBP)Aryl Azide-Based
Reactive Intermediate Carbene and DiazoTriplet n-π* excited stateAryl Nitrene
Activation Wavelength ~350-370 nm~350-365 nm260-365 nm
Reactivity Broad reactivity with various amino acid side chains. The diazo intermediate shows a preference for acidic residues (Asp, Glu).Preferentially reacts with C-H bonds, showing a bias towards hydrophobic residues.Insertion into C-H and N-H bonds, with potential for rearrangements.
Cross-Linking Efficiency Generally high due to the high reactivity of the carbene intermediate.Generally lower than diazirines.Can be variable and often lower due to competing rearrangement reactions.
Number of Identified Cross-Links Typically produces a higher density of cross-links. In a study on purified HSA, sulfo-SDA identified 500 cross-linked residue pairs.Yields a lower number of cross-links. In the same HSA study, sulfo-SBP identified significantly fewer cross-links than sulfo-SDA.Generally yields a lower number of cross-links compared to diazirines.
Key Advantages High reactivity, small size, and the potential for tunable reactivity.Provides complementary data to diazirine-based cross-linkers.Established chemistry.
Key Disadvantages High reactivity can lead to non-specific labeling if not carefully controlled.Lower cross-linking efficiency.Potential for complex side reactions and lower yields.

Experimental Workflows and Protocols

To effectively utilize diazirine photo-cross-linkers, a well-defined experimental workflow is crucial. The following sections provide a detailed methodology for a typical photo-cross-linking experiment followed by mass spectrometry analysis.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_crosslink Cross-Linking cluster_analysis Downstream Analysis Protein_Complex Protein Complex of Interest Incubation Incubate with Diazirine Cross-linker Protein_Complex->Incubation UV_Irradiation UV Irradiation (~365 nm) Incubation->UV_Irradiation Quenching Quench Reaction UV_Irradiation->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion Enrichment Enrich for Cross-linked Peptides (Optional) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis (e.g., pLink, MeroX) LC_MS->Data_Analysis G cluster_mechanism Diazirine Photoactivation Diazirine Diazirine (R-C(N2)-R') Carbene Carbene (R-C:-R') Diazirine->Carbene hν (~365 nm) Diazo Diazo Intermediate (R-C=N2-R') Diazirine->Diazo hν (~365 nm) N2 N2 Diazirine->N2 hν (~365 nm) Crosslinked_Product Covalently Cross-linked Product Carbene->Crosslinked_Product Diazo->Crosslinked_Product Protein Protein (X-H bond) Protein->Crosslinked_Product

References

Navigating the Maze of In Vivo Protein Labeling: A Comparative Guide to Photo-DL-lysine-d2 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the complex landscape of in vivo protein analysis, the choice of labeling methodology is paramount. This guide provides a comprehensive comparison of Photo-DL-lysine-d2, a photo-activatable amino acid, with alternative in vivo labeling techniques. We delve into the inherent limitations of this compound, present alternative strategies with supporting data, and provide detailed experimental protocols to inform your research decisions.

The Promise and Pitfalls of this compound

This compound is a synthetic amino acid analog designed for photo-affinity labeling. It incorporates a diazirine moiety, a small, photo-activatable group that, upon exposure to UV light, generates a highly reactive carbene intermediate. This carbene can then covalently bind to nearby molecules, effectively crosslinking the labeled protein to its interaction partners in a living organism. The deuterium labeling (d2) provides a mass shift for identification in mass spectrometry-based proteomics.

However, the "DL" designation in this compound, indicating a racemic mixture of both D- and L-isomers, presents a significant and often overlooked limitation for in vivo studies.

Key Limitations of this compound for In Vivo Studies:
  • Metabolic Instability of the D-isomer: Mammalian organisms possess an enzyme, D-amino acid oxidase (DAAO), which specifically degrades D-amino acids.[1][2][3] This enzymatic activity, predominantly in the liver and kidneys, means that the D-lysine component of the racemic mixture is likely to be metabolized before it can be incorporated into newly synthesized proteins.[4][5] This significantly reduces the effective concentration of the photo-activatable probe, leading to lower labeling efficiency.

  • Reduced Bioavailability for Protein Synthesis: Only the L-isomer of lysine is recognized by the cellular machinery for protein synthesis. The presence of the D-isomer in a 1:1 ratio effectively halves the concentration of the usable probe, further diminishing the efficiency of protein incorporation.

  • Potential for Toxicity and Immunogenicity: While the immunogenicity of D-amino acid-containing peptides can be lower than their L-counterparts, the introduction of unnatural amino acids and their metabolites can still trigger immune responses or cellular toxicity. The byproducts of D-amino acid degradation by DAAO, such as hydrogen peroxide, can also contribute to oxidative stress.

  • General Drawbacks of Photo-affinity Labeling:

    • UV-Induced Damage: The requirement for UV light activation can cause damage to cells and tissues, potentially introducing artifacts into the experimental results.

    • Non-specific Crosslinking: The high reactivity of the carbene intermediate can lead to non-specific crosslinking with abundant, non-interacting molecules in the vicinity of the probe.

    • Limited Tissue Penetration of UV Light: For in vivo studies in whole organisms, the penetration of UV light to deeper tissues can be a significant challenge, limiting the applicability of this technique.

Alternative In Vivo Labeling Strategies: A Comparative Overview

Given the limitations of this compound, researchers have a growing arsenal of alternative in vivo labeling techniques at their disposal. Among the most prominent are methods based on bioorthogonal chemistry.

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT utilizes non-canonical amino acids (NCAAs) with bioorthogonal functional groups, such as an azide or an alkyne. These NCAAs are fed to the organism and are incorporated into newly synthesized proteins by the native translational machinery. The bioorthogonal handle then allows for the specific chemical ligation of a reporter tag (e.g., a fluorophore for imaging or biotin for enrichment) without interfering with the biological system. L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG) are commonly used methionine analogs for this purpose.

Table 1: Comparison of In Vivo Protein Labeling Methods

FeatureThis compoundBioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)
Labeling Principle Photo-activated crosslinkingBioorthogonal chemical ligation
Specificity Proximity-based, can be non-specificHigh, based on specific chemical reaction
In Vivo Efficiency Potentially low due to D-isomer metabolism and low incorporationGenerally higher and more predictable
Toxicity Potential for UV-induced damage and D-amino acid metabolite toxicityLower, as it avoids UV light and uses more biocompatible reagents
Temporal Control Precise, activated by UV light at a specific timeLess precise, depends on the timing of NCAA administration and incorporation
Tissue Penetration Limited by UV light penetrationNot limited by light
Immunogenicity Potential for immune response to D-amino acids and modified proteinsGenerally low

Experimental Protocols

General Workflow for In Vivo Crosslinking with Photo-amino Acids

cluster_0 In Vivo Labeling cluster_1 Sample Processing & Analysis A Administration of this compound (e.g., via diet, injection) B Incorporation into newly synthesized proteins A->B Metabolism & Incorporation C UV Irradiation of Target Tissue (e.g., 365 nm) B->C Crosslinking D Tissue/Cell Lysis C->D E Protein Extraction & Digestion D->E F Enrichment of Crosslinked Peptides (optional) E->F G LC-MS/MS Analysis F->G H Data Analysis to Identify Crosslinked Peptides G->H

Figure 1. General workflow for in vivo photo-crosslinking.

Key Considerations:

  • Dose and Administration Route: The optimal dose and route of administration for the photo-amino acid need to be empirically determined to balance incorporation efficiency and potential toxicity.

  • UV Irradiation: The wavelength, intensity, and duration of UV irradiation must be carefully optimized to maximize crosslinking while minimizing tissue damage.

  • Controls: Appropriate controls are crucial, including animals not treated with the photo-amino acid and tissues not exposed to UV light, to identify non-specific interactions and artifacts.

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) Protocol for In Vivo Studies

This protocol is adapted from established methods for in vivo BONCAT in animal models.

cluster_0 In Vivo Labeling cluster_1 Sample Processing cluster_2 Analysis A Administration of NCAA (e.g., AHA or HPG) B Metabolic Incorporation into Newly Synthesized Proteins A->B Translational Machinery C Tissue/Cell Lysis B->C D Click Chemistry Reaction with Reporter Tag (e.g., Biotin-alkyne) C->D E Protein Precipitation/Purification D->E F Affinity Purification of Biotinylated Proteins E->F G SDS-PAGE and Western Blotting or Mass Spectrometry F->G

Figure 2. BONCAT experimental workflow.

Materials:

  • Non-canonical amino acid (e.g., L-azidohomoalanine - AHA)

  • Reporter tag with a complementary bioorthogonal handle (e.g., DBCO-PEG4-Biotin)

  • Copper(I) catalyst and ligand (for copper-catalyzed click chemistry) or a copper-free click chemistry reagent.

  • Lysis buffer

  • Affinity purification resin (e.g., streptavidin beads)

Procedure:

  • In Vivo Labeling: Administer the NCAA to the animal model. The route and duration will depend on the specific model and experimental goals.

  • Tissue Harvest and Lysis: Harvest the tissue of interest and lyse the cells in a suitable buffer to extract the proteins.

  • Click Chemistry: Perform the click chemistry reaction by incubating the protein lysate with the reporter tag.

  • Affinity Purification: Enrich the labeled proteins using an appropriate affinity resin.

  • Analysis: Analyze the enriched proteins by SDS-PAGE and Western blotting or by mass spectrometry for proteome-wide identification.

Signaling Pathway Illustration: A Conceptual Example

Photo-affinity labeling and BONCAT can be used to study various signaling pathways. The following diagram illustrates a generic signaling cascade where these techniques could be applied to identify protein-protein interactions.

Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression Nucleus->GeneExpression

Figure 3. A generic signaling pathway.

In this pathway, an investigator could use a photo-activatable analog of an amino acid known to be at the interaction interface of Kinase 1 and Kinase 2 to capture their transient interaction upon signal activation. Alternatively, BONCAT could be used to identify newly synthesized proteins, including the transcription factor, in response to the signaling event.

Conclusion and Future Perspectives

While this compound offers the potential for in vivo crosslinking, its inherent limitations, particularly the metabolic instability of the D-isomer, significantly curtail its utility and efficiency. For robust and reliable in vivo protein labeling, alternative methods like BONCAT present a more advantageous approach due to their higher efficiency, lower toxicity, and broader applicability.

The choice of an in vivo labeling strategy should be guided by the specific biological question, the model organism, and the available resources. As the field of chemical biology continues to evolve, we can anticipate the development of even more sophisticated and powerful tools for dissecting the complexities of the in vivo proteome, offering unprecedented insights into health and disease.

References

A Researcher's Guide to Protein Cross-Linking Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein-protein interactions (PPIs), the selection of an appropriate cross-linking agent is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of commonly used cross-linking agents, supported by experimental data and detailed protocols, to empower informed decisions in your research endeavors.

The fundamental principle of chemical cross-linking is to covalently link interacting proteins, thereby capturing transient and stable interactions for subsequent analysis. The choice of cross-linker dictates the specificity, efficiency, and analytical tractability of the experiment. This guide will delve into a comparative analysis of various classes of cross-linking agents, including aldehydes, N-hydroxysuccinimide (NHS) esters, and zero-length cross-linkers.

At a Glance: Comparative Overview of Cross-Linking Agents

To facilitate a rapid comparison, the following table summarizes the key characteristics of the cross-linking agents discussed in this guide.

FeatureFormaldehydeGlutaraldehydeDSS & BS3 (NHS Esters)EDC/NHS (Zero-Length)
Target Residues Primary amines (Lys, Arg, His), Tyr, Cys, Ser, ThrPrimary amines (Lys)Primary amines (Lys, N-terminus)Carboxyls (Asp, Glu) and Primary amines (Lys, N-terminus)
Spacer Arm Length ~2.3 - 2.7 Å~7.5 Å11.4 Å0 Å
Cleavability Non-cleavableNon-cleavableNon-cleavable (Cleavable versions available)Non-cleavable
Cell Permeability PermeablePermeableDSS: Permeable, BS3: ImpermeableGenerally impermeable
Reversibility Reversible with heatIrreversibleIrreversibleIrreversible
Primary Applications In vivo cross-linking (ChIP, CLIP), tissue fixationTissue fixation, electron microscopyCapturing protein interactions for Co-IP and XL-MSCovalent conjugation of proteins, peptides, and oligonucleotides

In-Depth Analysis of Cross-Linking Chemistries

Aldehyde Cross-Linkers: Formaldehyde and Glutaraldehyde

Formaldehyde and glutaraldehyde are highly reactive aldehydes widely used for fixing and preserving biological samples.[1] While both effectively cross-link proteins, they exhibit distinct chemical properties and applications.[1]

  • Formaldehyde is a short-chain mono-aldehyde that forms methylene bridges between reactive amino acid side chains.[2] Its small size allows for rapid penetration into cells and tissues, making it ideal for in vivo cross-linking applications like Chromatin Immunoprecipitation (ChIP) and Cross-Linking and Immunoprecipitation (CLIP).[3][4] The cross-links formed by formaldehyde are reversible upon heating, which is advantageous for downstream applications like DNA or RNA analysis.

  • Glutaraldehyde , a five-carbon dialdehyde, is a more efficient cross-linker than formaldehyde due to its two reactive aldehyde groups. It forms more stable and irreversible cross-links, primarily with lysine residues. This property makes it a superior fixative for applications requiring robust structural preservation, such as electron microscopy. However, its larger size may hinder its penetration into dense tissues compared to formaldehyde.

N-hydroxysuccinimide (NHS) Esters: DSS and BS3

Disuccinimidyl suberate (DSS) and its water-soluble analog, bis(sulfosuccinimidyl) suberate (BS3), are homobifunctional NHS esters that react specifically with primary amines (the N-terminus of a protein and the side chain of lysine residues) to form stable amide bonds.

  • DSS is a membrane-permeable cross-linker, making it suitable for intracellular cross-linking.

  • BS3 , due to its sulfonate groups, is water-soluble and membrane-impermeable, restricting its activity to the cell surface or in aqueous solutions. This makes BS3 an excellent choice for studying interactions between cell surface receptors.

The choice between DSS and BS3 depends on the location of the protein interaction of interest. For intracellular interactions, DSS is the preferred reagent, while BS3 is ideal for cell-surface interactions.

Zero-Length Cross-Linkers: EDC/NHS

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS), is a "zero-length" cross-linker. This means it facilitates the formation of a direct amide bond between a carboxyl group (aspartic acid, glutamic acid, or the C-terminus) and a primary amine without becoming part of the final linkage. This results in the shortest possible distance constraint between the interacting residues.

The two-step reaction first involves the activation of a carboxyl group by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond. The addition of NHS or sulfo-NHS stabilizes the intermediate, increasing the efficiency of the cross-linking reaction. Zero-length cross-linkers are particularly valuable for high-resolution structural studies where precise distance information is crucial.

Performance Comparison in Cross-Linking Mass Spectrometry (XL-MS)

Cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for identifying protein-protein interactions and elucidating the three-dimensional structure of protein complexes. The choice of cross-linker significantly impacts the success of an XL-MS experiment.

A key distinction in XL-MS is the use of cleavable versus non-cleavable cross-linkers . Non-cleavable cross-linkers form a permanent bond, while cleavable cross-linkers contain a spacer arm that can be broken under specific conditions, such as through chemical reduction or mass spectrometric fragmentation. The ability to cleave the cross-linker simplifies the identification of cross-linked peptides in complex mass spectra.

A study comparing a cleavable cross-linker to the non-cleavable cross-linker BS3 for labeling proteins in a cell lysate demonstrated that the cleavable cross-linker yielded a higher number of protein identifications. This suggests that the simplified data analysis afforded by cleavable linkers can lead to more comprehensive interaction datasets.

The following table provides a conceptual comparison of the number of identified cross-links for different cross-linker types in a typical XL-MS experiment on a complex protein mixture.

Cross-Linker TypeRelative Number of Identified Cross-LinksData Analysis Complexity
Non-cleavable (e.g., DSS, BS3) +++High
Cleavable (e.g., DSSO) ++++Moderate
Zero-length (e.g., EDC) ++High

Note: The relative number of identified cross-links can vary depending on the specific experimental conditions and the software used for data analysis.

Experimental Protocols

Detailed methodologies for key cross-linking experiments are provided below. These protocols serve as a starting point and may require optimization for specific applications.

In Vivo Cross-Linking with Formaldehyde

This protocol is adapted for the stabilization of protein complexes in living cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (16% w/v, methanol-free)

  • Quenching solution (e.g., 1.25 M glycine)

  • Lysis buffer

Procedure:

  • Wash cells with ice-cold PBS.

  • Add fresh PBS containing the desired final concentration of formaldehyde (typically 0.1% to 1%).

  • Incubate at room temperature for a specific duration (e.g., 10-15 minutes).

  • Quench the reaction by adding the quenching solution and incubating for 5 minutes at room temperature.

  • Wash cells twice with ice-cold PBS.

  • Proceed with cell lysis and downstream analysis (e.g., immunoprecipitation, mass spectrometry).

Cell Surface Protein Cross-Linking with BS3

This protocol is designed for cross-linking proteins on the cell surface.

Materials:

  • PBS (pH 8.0)

  • BS3 cross-linker

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Wash cells three times with ice-cold PBS (pH 8.0).

  • Resuspend cells in PBS (pH 8.0).

  • Add BS3 to the desired final concentration (e.g., 1-3 mM).

  • Incubate the reaction on ice for 30 minutes to 2 hours.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

  • Incubate for 15 minutes at room temperature.

  • Wash cells with PBS and proceed with analysis.

Zero-Length Cross-Linking with EDC/NHS

This protocol describes a two-step process for cross-linking a carboxyl-containing protein to an amine-containing protein.

Materials:

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.5)

  • EDC

  • NHS or Sulfo-NHS

  • Protein #1 (with carboxyl groups)

  • Protein #2 (with amine groups)

  • Quenching solution (e.g., hydroxylamine or Tris)

  • Desalting column

Procedure:

  • Dissolve Protein #1 in Activation Buffer.

  • Add EDC and NHS (or Sulfo-NHS) to the Protein #1 solution.

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer.

  • Immediately add the activated Protein #1 to Protein #2 in Coupling Buffer.

  • Incubate for 1-2 hours at room temperature.

  • Quench the reaction by adding the quenching solution.

  • Purify the cross-linked conjugate using a desalting column or dialysis.

Visualizing Protein Interaction Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Protein Complex crosslink Add Cross-linking Agent start->crosslink quench Quench Reaction crosslink->quench digest Enzymatic Digestion quench->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis lcms->data identify Identify Cross-linked Peptides data->identify

Figure 1. General experimental workflow for identifying protein-protein interactions using chemical cross-linking and mass spectrometry.

egfr_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Recruits EGF EGF EGF->EGFR Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Figure 2. Simplified schematic of the EGFR signaling pathway, a common target for protein interaction studies using cross-linking.

Conclusion

The selection of a cross-linking agent is a critical parameter in the design of experiments aimed at studying protein-protein interactions. This guide has provided a comparative overview of common cross-linking chemistries, highlighting their respective strengths and applications. By carefully considering the specific research question, the nature of the proteins under investigation, and the desired analytical outcome, researchers can choose the most appropriate cross-linking strategy to successfully capture and characterize protein interactions.

References

Assessing the Specificity of Photo-DL-lysine-d2 Cross-linking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the quest to elucidate the intricate web of protein-protein interactions (PPIs) that govern cellular function, photo-cross-linking has emerged as a powerful tool for capturing transient and stable interactions within their native cellular environment. Among the arsenal of photo-activatable amino acids, Photo-DL-lysine, a diazirine-containing lysine analog, offers unique advantages for mapping PPIs. This guide provides an objective comparison of Photo-DL-lysine's performance against other common cross-linking alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their studies.

Photo-DL-lysine-d2: Mechanism and Advantages

Photo-DL-lysine is a photo-reactive amino acid that can be metabolically incorporated into proteins in place of natural lysine.[1][2] The "-d2" designation indicates that it is labeled with deuterium, which can serve as an internal standard for quantitative mass spectrometry analysis. The key functional group of Photo-lysine is the diazirine ring, a small and highly reactive moiety. Upon exposure to long-wave UV light (typically around 350-370 nm), the diazirine ring is activated, forming a highly reactive carbene intermediate.[3][4] This carbene can then rapidly and non-selectively insert into neighboring C-H, N-H, O-H, and S-H bonds, covalently trapping interacting molecules within a few angstroms.[3]

This mechanism offers several advantages:

  • Temporal Control: The cross-linking reaction is initiated by light, providing precise temporal control over the capture of interactions.

  • In Vivo Compatibility: The use of longer wavelength UV light is less damaging to cells compared to the shorter wavelengths required for some other cross-linkers or for inducing cross-links without a photo-activatable group.

  • Minimal Structural Perturbation: The small size of the diazirine group is less likely to disrupt native protein structure and interactions compared to bulkier photo-reactive groups like benzophenone.

Comparison with Alternative Cross-linking Methods

The specificity and efficiency of a cross-linking experiment are critical for obtaining reliable data. Here, we compare Photo-DL-lysine (as a representative diazirine-based cross-linker) with other widely used methods.

Photo-activatable Alternatives: Diazirine vs. Benzophenone

Benzophenone-based photo-cross-linkers, such as p-benzoyl-L-phenylalanine (BPA), represent another major class of photo-activatable amino acids. While both diazirines and benzophenones are activated by UV light, their photochemical properties and reactivity differ significantly.

FeatureDiazirine (e.g., Photo-lysine)Benzophenone (e.g., BPA)
Reactive Intermediate CarbeneTriplet diradical
Activation Wavelength ~350-370 nm~350-365 nm
Reactivity Highly reactive, short-livedModerately reactive, can return to ground state if no reaction occurs
Specificity Inserts into C-H, N-H, O-H, S-H bondsPreferentially abstracts H-atoms from C-H bonds
Cross-linking Efficiency Generally high, but can be quenched by waterHigh yields, less prone to quenching by water
Background Signal Lower autofluorescence and non-specific bindingHigher background due to hydrophobicity and aromatic structure
Structural Perturbation Minimal due to small sizeBulkier group may disrupt interactions

Studies have shown that while benzophenone may offer higher cross-linking yields in some contexts due to its reversible activation, diazirine-based probes often exhibit a better signal-to-noise ratio with lower background fluorescence. For instance, one study observed a 50% reduction in immunoassay fluorescence background in diazirine-containing hydrogels compared to those with benzophenone. Furthermore, the high reactivity of the carbene intermediate generated from diazirines allows for the capture of a broader range of interactions.

Traditional Chemical Cross-linkers

Conventional chemical cross-linkers, such as formaldehyde or disuccinimidyl suberate (DSS), react with specific functional groups on amino acids (e.g., primary amines on lysine residues).

FeaturePhoto-DL-lysineTraditional Chemical Cross-linkers (e.g., Formaldehyde, DSS)
Activation UV lightSpontaneous chemical reaction
Temporal Control HighLow (reaction starts upon addition of reagent)
In Vivo Application Well-suited for living cellsCan be toxic and may cross-link non-specific interactions during sample handling
Specificity Proximity-based (captures immediate neighbors)Reactivity-based (targets specific amino acid side chains, e.g., lysines)
Cross-linking Radius Very short (a few angstroms)Defined by the spacer arm length of the cross-linker

While traditional cross-linkers are effective for stabilizing known complexes, the lack of temporal control can lead to the capture of non-physiological interactions that may occur after cell lysis. Photo-cross-linking with reagents like Photo-DL-lysine provides a snapshot of interactions at a specific moment in living cells.

Experimental Protocols

Below are detailed methodologies for key experiments involving in vivo photo-cross-linking and subsequent analysis.

Protocol 1: In Vivo Photo-Cross-linking with Photo-DL-lysine
  • Cell Culture and Incorporation of Photo-DL-lysine:

    • Culture mammalian cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

    • When cells reach 70-80% confluency, replace the normal medium with lysine-free DMEM supplemented with dialyzed FBS, penicillin/streptomycin, and Photo-DL-lysine (final concentration of 0.5-1 mM).

    • Incubate the cells for 12-24 hours to allow for the incorporation of the photo-amino acid into newly synthesized proteins.

  • UV Irradiation:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Place the culture dish on ice and irradiate with a long-wave UV lamp (e.g., 365 nm) at a distance of 5-10 cm for 10-30 minutes. The optimal irradiation time should be determined empirically.

  • Cell Lysis and Protein Extraction:

    • After irradiation, immediately lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Enrichment of Cross-linked Complexes (Optional):

    • If a specific protein of interest was tagged (e.g., with a His- or FLAG-tag), perform affinity purification to enrich for the protein and its cross-linked partners.

Protocol 2: Quantitative Mass Spectrometry Analysis of Cross-linked Peptides
  • Protein Digestion:

    • Denature the protein sample in 8 M urea.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

    • Dilute the urea to <2 M and digest the proteins with an appropriate protease (e.g., trypsin) overnight at 37°C.

  • Enrichment of Cross-linked Peptides:

    • Cross-linked peptides are often low in abundance. Enrich for them using techniques like strong cation exchange (SCX) chromatography or size exclusion chromatography (SEC).

  • LC-MS/MS Analysis:

    • Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

    • Acquire data in a data-dependent or data-independent (DIA) manner.

  • Data Analysis:

    • Use specialized software (e.g., pLink, xQuest, MeroX) to identify the cross-linked peptide pairs from the complex MS/MS spectra. These programs are designed to handle the unique fragmentation patterns of cross-linked peptides.

    • For quantitative analysis with this compound, the isotopic signature of the deuterium label can be used to differentiate and quantify cross-links from different experimental conditions.

Visualizing Protein Interaction Networks

To illustrate the application of cross-linking in mapping cellular pathways, we present a diagram of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a network frequently studied to understand cancer development.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization GRB2 GRB2 EGFR_dimer->GRB2 Recruitment & Phosphorylation PI3K PI3K EGFR_dimer->PI3K STAT3 STAT3 EGFR_dimer->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n AKT AKT PI3K->AKT AKT_n AKT AKT->AKT_n STAT3_n STAT3 STAT3->STAT3_n Transcription Gene Transcription (Proliferation, Survival) ERK_n->Transcription AKT_n->Transcription STAT3_n->Transcription

Caption: EGFR signaling pathway initiated by EGF binding.

The following diagram illustrates a general experimental workflow for identifying protein-protein interactions using in vivo photo-cross-linking.

Crosslinking_Workflow cluster_cell_culture In Vivo Steps cluster_biochemistry Biochemical Steps cluster_analysis Analytical Steps A 1. Incorporate Photo-DL-lysine into proteins in living cells B 2. UV Irradiation (365 nm) to induce cross-linking A->B C 3. Cell Lysis B->C D 4. Protein Digestion (e.g., with Trypsin) C->D E 5. Enrichment of Cross-linked Peptides D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis with Specialized Software F->G H 8. Identification of Interacting Proteins G->H

Caption: Experimental workflow for photo-cross-linking mass spectrometry.

Conclusion

This compound offers a robust and specific method for capturing protein-protein interactions in their native cellular context. Its key advantages, including temporal control and minimal perturbation to cellular processes, make it a superior choice for studying dynamic and transient interactions compared to traditional chemical cross-linkers. When compared to other photo-activatable amino acids like BPA, Photo-lysine's diazirine chemistry often results in lower background and a better signal-to-noise ratio, which is crucial for the unambiguous identification of cross-linked products. The choice of cross-linker will ultimately depend on the specific biological question and the experimental system. However, for researchers aiming to map protein interaction networks with high specificity and temporal resolution in living cells, this compound represents a state-of-the-art tool.

References

Safety Operating Guide

Proper Disposal Procedures for Photo-DL-lysine-d2

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Photo-DL-lysine-d2, a photo-reactive amino acid used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Core Principle: Due to its photo-reactive diazirine group, this compound must be treated as hazardous chemical waste. The primary disposal strategy involves the intentional photo-deactivation of the diazirine moiety to less reactive byproducts prior to collection by a licensed hazardous waste disposal service.

I. Immediate Safety and Handling Precautions

Prior to handling, it is imperative to consult the material safety data sheet (MSDS) for DL-lysine as a baseline, while acknowledging the added hazards of the photo-reactive group.

Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times when handling this compound in either solid or solution form.

Protective EquipmentSpecificationRationale
Eye Protection UV-blocking safety glasses or gogglesProtects eyes from splashes and accidental UV exposure.
Hand Protection Nitrile glovesPrevents skin contact with the chemical.
Body Protection Laboratory coatProtects against spills and contamination of personal clothing.

Storage: Store this compound in a cool, dark, and well-ventilated area, away from sources of UV light, heat, and incompatible materials. Ensure the container is clearly labeled and tightly sealed.

II. Experimental Protocol: Photo-Deactivation of this compound Waste

This protocol details the methodology for the deactivation of both dilute aqueous solutions and solid waste of this compound.

A. Deactivation of Dilute Aqueous Waste (e.g., from experimental buffers)

  • Collection: Collect all aqueous waste containing this compound in a designated, clearly labeled, and UV-opaque or amber glass container.

  • Preparation for Irradiation:

    • Work in a fume hood with the sash lowered as much as possible.

    • Ensure the waste solution is in a UV-transparent vessel (e.g., quartz or borosilicate glass).

    • If the solution is concentrated, dilute it with water to improve light penetration.

  • UV Irradiation:

    • Place the vessel under a UV lamp. A common wavelength for diazirine activation is in the range of 350-370 nm.

    • Irradiate the solution for a sufficient duration to ensure complete decomposition. The exact time will depend on the concentration, volume, and UV lamp intensity. It is recommended to perform a preliminary test to determine the optimal irradiation time.

    • Stir the solution during irradiation to ensure uniform exposure.

  • Post-Irradiation Handling:

    • After irradiation, the solution now contains the photo-decomposition products. While the primary photo-reactive hazard has been mitigated, the solution should still be treated as chemical waste.

    • Transfer the treated solution to a clearly labeled hazardous waste container. The label should indicate "Deactivated this compound waste".

  • Final Disposal: Arrange for pickup by your institution's licensed hazardous waste disposal service.

B. Disposal of Solid Waste (e.g., expired reagent, contaminated labware)

  • Segregation: Collect all solid waste contaminated with this compound, such as unused solid reagent, contaminated gloves, and plasticware, in a designated, clearly labeled hazardous waste bag or container.

  • Labeling: The container must be labeled as "Hazardous Waste: Photo-reactive Chemical Waste" and include the chemical name "this compound".

  • Direct Disposal (No Deactivation): Do not attempt to photo-deactivate solid waste directly, as this can be inefficient and may generate unknown airborne byproducts.

  • Final Disposal: Arrange for pickup by your institution's licensed hazardous waste disposal service. These services are equipped to handle the incineration or specialized treatment of such solid chemical waste.

III. Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound Start Waste Generation (this compound) WasteType Determine Waste Type Start->WasteType AqueousWaste Dilute Aqueous Solution WasteType->AqueousWaste Aqueous SolidWaste Solid or Concentrated Waste WasteType->SolidWaste Solid Deactivation Photo-Deactivation Protocol (UV Irradiation) AqueousWaste->Deactivation CollectSolid Collect in Labeled Hazardous Waste Container SolidWaste->CollectSolid CollectAqueous Collect in Labeled Hazardous Waste Container Deactivation->CollectAqueous Disposal Arrange for Pickup by Licensed Disposal Service CollectAqueous->Disposal CollectSolid->Disposal

Caption: Disposal workflow for this compound.

This comprehensive guide ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific safety and disposal guidelines.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.